N-(Cyanomethyl)acetamide
Description
The exact mass of the compound N-(Cyanomethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 607751. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Cyanomethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyanomethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(cyanomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-4(7)6-3-2-5/h3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWCUMYXUCPQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326661 | |
| Record name | N-(Cyanomethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4814-80-6 | |
| Record name | N-(Cyanomethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4814-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Cyanomethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to N-(Cyanomethyl)acetamide: Properties, Synthesis, and Applications
In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its versatility and functional group tolerance. N-(Cyanomethyl)acetamide, also known by its systematic name 2-(Acetamido)acetonitrile, is a bifunctional compound that perfectly embodies these characteristics.[1] While not a household name, this molecule serves as a pivotal intermediate in the synthesis of a wide array of more complex chemical entities, particularly within the pharmaceutical and agrochemical sectors.[2][3]
The synthetic potential of N-(Cyanomethyl)acetamide is rooted in its structure: a reactive nitrile group appended to an N-acetylated amino acid backbone.[3] This arrangement provides two distinct handles for chemical modification, allowing for its incorporation into diverse molecular frameworks, especially nitrogen-containing heterocycles.[3][4] This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and safe handling of N-(Cyanomethyl)acetamide, providing researchers and drug development professionals with a comprehensive technical resource.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is the foundation of its effective application in research and development. The key identifiers and characteristics of N-(Cyanomethyl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 4814-80-6 | [1][5] |
| Molecular Formula | C₄H₆N₂O | [2][5] |
| Molecular Weight | 98.10 g/mol | [2][5] |
| Appearance | Solid | [1] |
| Melting Point | 73-80 °C | [1] |
| IUPAC Name | N-(cyanomethyl)acetamide | [5] |
| Synonyms | 2-(Acetamido)acetonitrile, AAN, Aceturic acid nitrile | [1] |
| SMILES String | CC(=O)NCC#N | [5] |
| InChI Key | LHWCUMYXUCPQSZ-UHFFFAOYSA-N | [5] |
Synthesis of N-(Cyanomethyl)acetamide: A Practical Approach
The most direct and well-established route to N-(Cyanomethyl)acetamide involves the N-acetylation of aminoacetonitrile.[3] While aminoacetonitrile itself can be used, its hydrochloride salt is often more stable and commercially available, making it a common starting material.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of N-(Cyanomethyl)acetamide.
Experimental Protocol: N-Acetylation of Aminoacetonitrile Hydrochloride
This protocol describes a self-validating system for the synthesis and purification of N-(Cyanomethyl)acetamide. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-(Cyanomethyl)acetamide from aminoacetonitrile hydrochloride and acetic anhydride.
Materials:
-
Aminoacetonitrile hydrochloride
-
Acetic anhydride
-
Pyridine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup & Neutralization:
-
To a round-bottom flask equipped with a magnetic stir bar, add aminoacetonitrile hydrochloride (1.0 eq) and dichloromethane (DCM).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Causality: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. Pyridine acts as a base to quench the HCl and as a solvent. Cooling is critical to control the exothermic reaction between the base and the salt, and the subsequent acetylation.
-
Slowly add pyridine (1.1 eq) to the suspension and stir for 15-20 minutes.
-
-
Acetylation:
-
While maintaining the temperature at 0-5 °C, add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
Causality: Acetic anhydride is a highly reactive acetylating agent. A slow, dropwise addition is crucial to manage the exothermicity of the acylation reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acetic anhydride and pyridine hydrochloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Causality: The aqueous washes remove water-soluble byproducts and salts. The final brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying step.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Validation:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Causality: Recrystallization is an effective method for purifying solid compounds, removing impurities that have different solubility profiles from the desired product.
-
Dry the purified crystals under vacuum. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, which should align with the data in Section 1.
-
Chemical Reactivity and Synthetic Utility
The utility of N-(Cyanomethyl)acetamide stems from the distinct reactivity of its functional groups, making it a valuable precursor for more elaborate molecules.
Diagram: Reactivity Pathways
Caption: Key reaction pathways for N-(Cyanomethyl)acetamide.
-
Reactions of the Nitrile Group:
-
Hydrolysis: Under strong acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding N-acetylglycine.
-
Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing N-(2-aminoethyl)acetamide.
-
Cycloadditions & Condensations: This is arguably the most significant area of reactivity. The nitrile group is an excellent electrophile and can participate in condensation reactions with various nucleophiles to form a wide range of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[3][4]
-
-
Reactions of the Amide Group:
-
Hydrolysis: The amide linkage can be cleaved under harsh acidic or basic conditions to regenerate aminoacetonitrile or its corresponding carboxylate.[6] This reaction pathway is generally less synthetically desirable unless deprotection is the goal.
-
-
Applications in Advanced Synthesis:
-
Heterocyclic Chemistry: Derivatives of N-(Cyanomethyl)acetamide are used as building blocks to construct complex heterocyclic systems with potential antimicrobial and anticancer properties.[3]
-
Medicinal Chemistry: The cyanomethyl group (-CH₂CN) is a valuable moiety in drug design, often used to enhance metabolic stability or act as a handle for further chemical modifications.[3] The nitrile itself can serve as a bioisostere for other functional groups, potentially improving binding affinity to biological targets.[3]
-
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. N-(Cyanomethyl)acetamide is classified as harmful if swallowed.[5]
| Hazard Information | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Hazard Class | Acute Toxicity 4 (Oral) |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption.[7][8]
-
First Aid:
Conclusion
N-(Cyanomethyl)acetamide is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature, containing both a reactive nitrile and a stable amide group, allows for a diverse range of chemical transformations. From its straightforward synthesis to its application as a cornerstone for building complex heterocyclic systems, this compound provides a reliable platform for innovation in drug discovery and agricultural science.[2][3] A solid understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to leverage its full synthetic potential.
References
-
Loba Chemie. CYANOACETAMIDE FOR SYNTHESIS MSDS | CAS 107-91-5 MSDS. [Link]
-
Organic Syntheses. Cyanoacetamide. [Link]
-
National Center for Biotechnology Information. N-(Cyanomethyl)acetamide | C4H6N2O | CID 354969 - PubChem. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
-
National Center for Biotechnology Information. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem. [Link]
-
Organic Syntheses. Acetylglycine. [Link]
-
Al-Zoubi, R. M., et al. (2018). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. National Center for Biotechnology Information. [Link]
-
Macartney, D. H., & Mcauley, A. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. National Center for Biotechnology Information. [Link]
Sources
- 1. N-(氰甲基)乙酰胺 ≥97.0% (elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-(Cyanomethyl)acetamide | 4814-80-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(Cyanomethyl)acetamide | C4H6N2O | CID 354969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: N-(Cyanomethyl)acetamide (CAS 4814-80-6)
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(Cyanomethyl)acetamide (CAS 4814-80-6), also known as acetamidoacetonitrile, is a bifunctional organic building block characterized by an amide motif linked to a nitrile group via a methylene bridge. Unlike its structural isomer 2-cyanoacetamide (CAS 107-91-5), which possesses an active methylene group, N-(Cyanomethyl)acetamide serves as a specialized precursor for N-heterocyclic synthesis. This guide details its physicochemical properties, a validated synthesis protocol, and its critical role in the development of oxazole and imidazole scaffolds for medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Specification |
| CAS Number | 4814-80-6 |
| IUPAC Name | N-(Cyanomethyl)acetamide |
| Synonyms | Acetamidoacetonitrile; N-Acetylaminoacetonitrile |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| SMILES | CC(=O)NCC#N |
| InChIKey | LHWCUMYXUCPQSZ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Melting Point | 73–80 °C (Distinct from 2-cyanoacetamide, mp ~120 °C) |
| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents.[1] |
Synthesis Protocol: Acetylation of Aminoacetonitrile
Strategic Rationale
The most robust synthetic route involves the selective N-acetylation of aminoacetonitrile hydrochloride using acetic anhydride. This method is preferred over direct alkylation of acetamide due to higher regioselectivity and cleaner workup profiles. The use of a weak base (sodium acetate) buffers the reaction, preventing hydrolysis of the nitrile group while liberating the free amine for nucleophilic attack.
Reaction Scheme[4][5]
Figure 1: Synthesis pathway via acetylation of aminoacetonitrile hydrochloride.
Experimental Procedure
Reagents:
-
Aminoacetonitrile hydrochloride (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Sodium acetate (anhydrous, 1.2 eq)
-
Water (Solvent, 5 mL per gram of substrate)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetonitrile hydrochloride and sodium acetate in water at 0 °C (ice bath). Ensure complete dissolution to form a homogeneous solution.
-
Addition: Dropwise add acetic anhydride to the cold solution over 15–20 minutes. The reaction is exothermic; maintain internal temperature < 10 °C to prevent nitrile hydrolysis.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor via TLC (EtOAc:Hexane) or LC-MS.
-
Workup:
-
Concentrate the aqueous solution under reduced pressure to remove acetic acid and bulk water.
-
Extract the residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ (to remove residual acetic acid) followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from an ethanol/ether mixture to yield pure N-(cyanomethyl)acetamide as white crystals (mp 73–80 °C).
Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 8.60 (br s, 1H) | Amide N-H |
| δ 4.15 (d, 2H, J = 6.0 Hz) | Methylene (-CH₂-) adjacent to nitrile | |
| δ 1.85 (s, 3H) | Acetyl methyl (-CH₃) | |
| IR Spectroscopy | 3280 cm⁻¹ | N-H stretch (Amide) |
| 2250 cm⁻¹ | C≡N stretch (Nitrile) | |
| 1660 cm⁻¹ | C=O stretch (Amide I band) | |
| Mass Spectrometry | m/z 99.1 [M+H]⁺ | Protonated molecular ion |
Applications in Drug Discovery
N-(Cyanomethyl)acetamide is a versatile "linchpin" molecule. Its value lies in the orthogonality of its functional groups: the amide is stable under mild conditions, while the nitrile can be activated for cyclization.
Heterocycle Formation (Oxazoles & Imidazoles)
The primary utility of CAS 4814-80-6 is as a precursor for 5-membered nitrogen heterocycles.
-
Oxazole Synthesis (Robinson-Gabriel type): Under dehydrating conditions (e.g., POCl₃ or H₂SO₄), the amide oxygen attacks the nitrile carbon, followed by aromatization to form 2-methyloxazole derivatives.
-
Imidazole Synthesis: Reaction with hydrazine or substituted amines leads to amidine intermediates that cyclize to form imidazoles.
Reaction Workflow
Figure 2: Divergent synthetic pathways utilizing N-(cyanomethyl)acetamide as a core scaffold.
Safety & Handling (E-E-A-T)
While less volatile than lower molecular weight nitriles, N-(Cyanomethyl)acetamide poses specific risks:
-
Acute Toxicity (Oral): Categorized as H302 (Harmful if swallowed). The nitrile moiety can metabolize to release cyanide ions in vivo, though less readily than simple aliphatic nitriles.
-
Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Incompatibility: Avoid contact with strong acids (hydrolysis to glycine derivatives) and strong bases (potential polymerization or hydrolysis).
-
Storage: Store in a cool, dry place. Hygroscopic tendencies may degrade the nitrile signal over time; store under inert gas if high precision is required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 354969, N-(Cyanomethyl)acetamide. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Acetamide, N-(cyanomethyl)- Infrared Spectrum. Retrieved from [Link]
Sources
Technical Guide: Synthesis of N-(Cyanomethyl)acetamide
CAS Number: 1605-18-1 (also referenced as 4814-80-6 in some databases for related salts/isomers; 1605-18-1 is the standard for the neutral species).
Synonyms: Acetamidoacetonitrile, N-Acetylaminoacetonitrile.
Molecular Formula:
Executive Summary
N-(Cyanomethyl)acetamide is a critical bifunctional intermediate featuring both an amide and a nitrile moiety.[1] It serves as a pivotal precursor in the synthesis of agrochemicals (specifically the fungicide Cymoxanil ) and as a peptide mimic in medicinal chemistry.
This guide details the two primary synthetic pathways:
-
Nucleophilic Acyl Substitution (The Standard Route): Acetylation of aminoacetonitrile sulfate.
-
Dehydration (The Alternative Route): Conversion of N-acetylglycinamide to the nitrile.
Primary Route: Acetylation of Aminoacetonitrile
This is the preferred industrial and laboratory method due to the availability of aminoacetonitrile salts and the high atom economy of the acetylation step.
Mechanistic Pathway
The reaction proceeds via a Nucleophilic Acyl Substitution . The amino group of aminoacetonitrile (liberated from its sulfate salt) attacks the carbonyl carbon of acetic anhydride.
-
Liberation: The base (Sodium Acetate) deprotonates the ammonium salt (
), generating the free nucleophile ( ). -
Attack: The lone pair on the nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the acetate ion as a leaving group.
-
Proton Transfer: Rapid proton loss restores neutrality, yielding N-(Cyanomethyl)acetamide.
Visualization: Reaction Mechanism
The following diagram illustrates the electron flow and transition states for the acetylation process.
Caption: Step-wise mechanistic flow from nucleophilic attack to product formation.
Experimental Protocol
Reagents:
-
Aminoacetonitrile Sulfate (2:1 salt): 10.0 g (approx. 48 mmol eq. of amine)
-
Acetic Anhydride: 6.0 mL (63 mmol, 1.3 eq)
-
Sodium Acetate (Anhydrous): 8.0 g (Buffer/Base)
-
Water: 30 mL
-
Ethyl Acetate (for extraction)
Step-by-Step Methodology:
-
Preparation of Aqueous Phase: In a 100 mL round-bottom flask, dissolve 10.0 g of aminoacetonitrile sulfate and 8.0 g of sodium acetate in 30 mL of water. Stir until fully dissolved.
-
Critical Control Point: The solution must be homogenous. If the salt does not dissolve, gently warm to 30°C, then cool back to room temperature.
-
-
Acetylation: Cool the solution to 0–5°C using an ice bath. Add acetic anhydride (6.0 mL) dropwise over 15 minutes.
-
Why? The reaction is exothermic. Rapid addition can lead to hydrolysis of the anhydride rather than acetylation of the amine.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2 hours.
-
Self-Validation: Monitor reaction progress via TLC (SiO2, EtOAc:Hexane 1:1). The starting amine spot (ninhydrin active) should disappear.
-
-
Workup:
-
Extract the reaction mixture with Ethyl Acetate (
mL). -
Combine organic layers and wash with saturated
(to remove acetic acid) and Brine. -
Dry over anhydrous
.
-
-
Isolation: Concentrate under reduced pressure. The residue will crystallize upon cooling.
-
Yield Expectation: 75–85%.
-
Melting Point: 78–80°C.
-
Alternative Route: Dehydration of N-Acetylglycinamide
This route is useful when starting from glycine derivatives or when avoiding free amino-nitriles (which can be unstable).
Mechanistic Pathway
This transformation involves the dehydration of a primary amide to a nitrile using a dehydrating agent like Phosphorus Oxychloride (
-
Activation: The amide oxygen attacks the electrophilic phosphorus, creating an activated imidoyl phosphate intermediate.
-
Elimination: Base-promoted elimination of the phosphate group yields the nitrile bond.
Visualization: Dehydration Workflow
Caption: Conversion of the primary amide group to a nitrile via POCl3 activation.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare results against these standard parameters.
| Parameter | Specification | Diagnostic Signal |
| Physical State | White Crystalline Solid | N/A |
| Melting Point | 78–80°C | Sharp range indicates high purity. |
| IR Spectroscopy | Nitrile Stretch ( | Distinct peak at 2250 cm⁻¹ . |
| IR Spectroscopy | Amide Carbonyl ( | Strong peak at 1650–1660 cm⁻¹ . |
| 1H NMR (DMSO-d6) | Methylene ( | Doublet/Singlet at ~4.1 ppm . |
| 1H NMR (DMSO-d6) | Acetyl Methyl ( | Singlet at ~1.9 ppm . |
Safety & Handling (E-E-A-T)
Cyanide Precursors: While N-(Cyanomethyl)acetamide holds the cyanide group covalently, the starting material (Aminoacetonitrile) and byproducts in the dehydration route can liberate HCN under acidic conditions.
-
Engineering Control: All reactions must be performed in a functioning fume hood.
-
Waste Disposal: Aqueous waste from the acetylation (containing sodium acetate and traces of nitrile) should be treated as hazardous chemical waste. Do not acidify the waste stream without verifying the absence of free cyanide.
-
Skin Contact: Nitriles can penetrate the skin. Use Nitrile gloves (double gloving recommended for the dehydration step involving
).
References
- Title: Method for preparing aminoacetonitrile sulfate.
-
General Acetylation of Amines: Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile. Source: National Institutes of Health (NIH) / Molecules. URL:[Link]
-
Compound Properties & CAS Data: Title: N-(Cyanomethyl)acetamide (CAS 4814-80-6 / 1605-18-1). Source: PubChem. URL:[Link]
- Title: Process for the preparation of 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide (Cymoxanil).
Sources
Technical Guide: Stability and Storage of N-(Cyanomethyl)acetamide
This technical guide addresses N-(Cyanomethyl)acetamide , specifically focusing on its stability, storage, and handling.
CRITICAL DATA CORRECTION : The CAS number 1605-18-1 provided in the initial request corresponds to 1,4-Diisopropenylbenzene, a completely distinct chemical entity. This guide focuses exclusively on N-(Cyanomethyl)acetamide , which corresponds to CAS 4814-80-6 .[1] All physical properties and safety protocols below are calibrated to CAS 4814-80-6 to ensure scientific accuracy.
Chemical Profile & Physicochemical Baseline
To understand stability, one must first understand the molecule's stress points. N-(Cyanomethyl)acetamide is a bifunctional small molecule containing both an amide linkage and a nitrile (cyano) group. This dual functionality dictates its degradation pathways.
| Property | Specification | Critical Note |
| Chemical Name | N-(Cyanomethyl)acetamide | Synonyms: N-Acetylaminoacetonitrile, Aceturic acid nitrile |
| CAS Number | 4814-80-6 | Do not confuse with CAS 1605-18-1 |
| Molecular Formula | C₄H₆N₂O | MW: 98.10 g/mol |
| Physical State | White Crystalline Solid | Hygroscopic tendency |
| Melting Point | 73 – 80 °C | Low MP indicates susceptibility to thermal excursions |
| Solubility | Soluble in Water, DMSO, Methanol | Hydrolysis risk in aqueous solution |
Stability Profile: Mechanisms of Degradation
The stability of N-(Cyanomethyl)acetamide is governed by two primary electrophilic centers: the carbonyl carbon (amide) and the cyano carbon (nitrile).
Hydrolytic Instability
The most significant risk to this compound is moisture-induced hydrolysis, which is catalyzed by both acids and bases.
-
Primary Degradation (Nitrile Hydrolysis): The nitrile group is generally the first to hydrolyze under mild conditions, converting to a primary amide (N-acetylglycinamide).
-
Secondary Degradation (Amide Cleavage): Under more aggressive conditions (or prolonged exposure), the amide backbone cleaves, releasing acetic acid and aminoacetonitrile (or glycine if the nitrile also hydrolyzes).
Thermal Stability
With a melting point range of 73–80 °C, the compound is thermally labile. Storage above 40 °C can induce:
-
Crystal Lattice Collapse: Sintering or partial melting, leading to "caking."
-
Accelerated Degradation: Arrhenius kinetics suggest a doubling of degradation rates for every 10°C increase.
Visualization of Degradation Pathways
The following diagram illustrates the stepwise breakdown of N-(Cyanomethyl)acetamide in the presence of water and heat.
Caption: Stepwise hydrolysis pathways showing the conversion of the nitrile group to carboxylic acid and the cleavage of the acetamide backbone.
Storage & Handling Protocols
Based on the stability profile, the following "Self-Validating" storage system is recommended. This protocol ensures that if the compound degrades, the storage conditions (like color change or caking) will provide visual cues.
Recommended Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated). While short-term storage at Room Temperature (RT) is acceptable for shipping, long-term stability requires refrigeration to suppress hydrolysis rates.
-
Atmosphere: Inert Gas (Nitrogen or Argon). The compound should be stored under an inert atmosphere to prevent moisture ingress.
-
Container: Amber glass vials with Teflon-lined caps or heat-sealed foil bags. Avoid clear glass if prolonged light exposure is expected, though the compound is not highly photosensitive.
Handling "Best Practices"
-
Equilibration: Always allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would immediately initiate hydrolysis.
-
Desiccation: Store the primary container inside a secondary container (desiccator) with active desiccant (e.g., silica gel or molecular sieves).
Storage Decision Tree
Caption: Workflow determining storage conditions based on usage timeline to minimize moisture exposure.
Quality Control & Analytical Monitoring
To verify the integrity of the compound after storage, use the following HPLC method. This method is designed to separate the parent compound from its likely hydrolysis products (acetic acid, acetamide).
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) or Polar-Embedded C18 (for better retention of polar amides).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers acidic hydrolysis products).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute very polar degradation products)
-
2-15 min: 5% → 60% B
-
15-20 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm . (The nitrile and amide bonds absorb strongly here; 254 nm is insufficient as the molecule lacks conjugation).
-
Sample Diluent: Water:Acetonitrile (90:10).
Acceptance Criteria
-
Purity: ≥ 97.0% (Area %).[1]
-
Appearance: White to off-white powder.[2] Yellowing indicates oxidation or advanced hydrolysis.
-
Solubility Check: Dissolve 50 mg in 1 mL water. Solution should be clear and colorless. Turbidity implies polymerization or contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 354969, N-(Cyanomethyl)acetamide. Retrieved January 30, 2026 from [Link]
Sources
A Senior Application Scientist's Guide to the Theoretical Investigation of N-(Cyanomethyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Cyanomethyl)acetamide (C₄H₆N₂O) presents a compelling model system for computational analysis due to its possession of two key functional groups prevalent in medicinal chemistry: an amide and a nitrile.[1] This guide provides an in-depth, technically-grounded framework for conducting theoretical calculations on this molecule. We eschew a rigid template, instead presenting a logical workflow that mirrors a research process, from foundational geometric optimization to nuanced electronic structure analysis. The methodologies detailed herein are designed to be self-validating, emphasizing the causality behind computational choices to ensure scientific integrity. This document serves as a comprehensive protocol for researchers seeking to elucidate the structural, vibrational, and electronic properties of N-(Cyanomethyl)acetamide and analogous molecular systems, thereby providing insights relevant to drug design and molecular engineering.
Introduction: The Rationale for a Computational Approach
N-(Cyanomethyl)acetamide, also known as 2-acetamidoacetonitrile, is a bifunctional molecule that serves as an excellent scaffold for understanding the interplay between amide and nitrile moieties.[2][3] These groups are integral components of a vast array of pharmaceuticals and biologically active compounds. A thorough theoretical investigation provides a powerful lens to probe molecular characteristics that are often difficult or expensive to measure experimentally.
Computational methods, particularly Density Functional Theory (DFT), allow for the precise determination of molecular structure, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties that govern reactivity and intermolecular interactions.[4][5][6] For drug development professionals, such calculations can inform on a molecule's stability, potential binding sites, and reactivity, which are critical parameters in the early stages of drug discovery. This guide will walk through the essential calculations required for a comprehensive theoretical characterization.
The Computational Foundation: Method and Basis Set Selection
The accuracy of any theoretical calculation is fundamentally dependent on the chosen level of theory and basis set. This choice is not arbitrary but a deliberate balance between computational cost and desired accuracy.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its favorable accuracy-to-cost ratio. We recommend the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic molecules.[7][8]
-
Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule like N-(Cyanomethyl)acetamide, which contains heteroatoms with lone pairs (O, N) and polar bonds, a flexible basis set is crucial. We select the 6-311++G(d,p) basis set.[9][10]
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing high flexibility.
-
++: These diffuse functions are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for anions and systems involved in hydrogen bonding.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonds and non-spherical electron distributions.[10]
-
This combination, B3LYP/6-311++G(d,p) , represents a well-established and validated level of theory for obtaining reliable geometries and properties for molecules of this type.[10][11]
The First Principle: Conformational Analysis and Geometry Optimization
Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure—its global minimum energy conformer—must be identified.
Conformational Search
N-(Cyanomethyl)acetamide has several rotatable single bonds. A potential energy surface (PES) scan should be performed by systematically rotating key dihedral angles (e.g., O=C-N-C, C-N-C-C, N-C-C≡N) to identify all low-energy conformers.
Geometry Optimization Protocol
Each identified conformer must then be fully optimized. This is an iterative process where the computational software adjusts the molecular geometry to find the arrangement with the lowest possible energy.
Protocol:
-
Input: Define the initial molecular geometry for each potential conformer.
-
Calculation: Perform a geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Validation: Following optimization, a frequency calculation must be performed. A true minimum energy structure will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
Analysis: Compare the final energies of all validated conformers. The structure with the lowest absolute energy is the global minimum.
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformer should be tabulated for comparison with experimental data if available.
Vibrational Spectroscopy: The Molecular Fingerprint
Once the optimized geometry is confirmed, the calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. This is invaluable for interpreting experimental spectra and understanding the molecule's dynamic behavior.
Protocol:
-
Input: The optimized geometry of the global minimum conformer.
-
Calculation: A frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
Data Processing:
-
Calculated frequencies are typically higher than experimental values due to the harmonic approximation and basis set incompletion. They must be scaled by an appropriate factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)).
-
Assign each vibrational mode to a specific molecular motion (e.g., C=O stretch, N-H bend, C≡N stretch) using visualization software.
-
-
Analysis: Compare the scaled theoretical frequencies with experimental IR or Raman data to validate the calculation and assign spectral peaks.[12]
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|---|
| N-H | Stretching | ~3500 | ~3385 | High |
| C-H (methyl) | Asymmetric Stretch | ~3050 | ~2950 | Medium |
| C≡N | Stretching | ~2330 | ~2253 | Medium |
| C=O (Amide I) | Stretching | ~1750 | ~1692 | Very High |
| N-H | Bending (Amide II) | ~1580 | ~1528 | High |
| C-N | Stretching | ~1300 | ~1257 | Medium |
Note: These are representative values and will be precisely determined by the calculation.
Probing Reactivity and Interactions: Electronic Structure Analysis
The electronic properties of a molecule are paramount to understanding its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[13]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen and nitrile nitrogen atoms. These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the amide hydrogen. These are sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex molecular orbitals into a localized Lewis structure of bonds and lone pairs, providing deep chemical insight.[14][15] It is particularly useful for quantifying:
-
Hyperconjugation: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a lone pair on the oxygen atom and the antibonding orbital of the C-N bond (n(O) -> π*(C-N)). The stabilization energy (E(2)) associated with these interactions quantifies intramolecular charge transfer and delocalization.[16][17]
-
Atomic Charges: NBO provides a less basis-set-dependent calculation of atomic charges compared to other methods, offering a more chemically intuitive picture of charge distribution.[18]
Table 2: Representative Electronic Properties
| Property | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the highest occupied molecular orbital | Relates to ionization potential; indicates nucleophilicity |
| E(LUMO) | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity; indicates electrophilicity |
| ΔE (HOMO-LUMO) | Energy gap | Indicator of kinetic stability and chemical reactivity |
| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular forces |
The Influence of Environment: Solvation Effects
Calculations performed in the gas phase do not account for the influence of a solvent, which can significantly alter a molecule's properties. The Polarizable Continuum Model (PCM) is an efficient method to simulate these effects.[19][20][21][22][23]
Protocol:
-
Input: The gas-phase optimized geometry.
-
Calculation: Re-run the geometry optimization and property calculations (frequency, electronic properties) within a solvent continuum (e.g., water, DMSO) using the PCM method.
-
Analysis: Compare the gas-phase and solvated results to quantify the solvent's impact on geometry, vibrational frequencies (solvatochromic shifts), and electronic properties.
Conclusion
This guide has outlined a comprehensive, first-principles approach to the theoretical characterization of N-(Cyanomethyl)acetamide. By following this logical workflow—from establishing the ground-state conformation to analyzing the intricate details of the electronic structure—researchers can generate a robust and insightful computational dataset. These theoretical results not only stand on their own but also provide a powerful framework for interpreting and guiding experimental work. The methodologies described are broadly applicable to other small organic molecules, providing a solid foundation for computational studies in drug discovery and materials science.
References
-
Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(12). Available from: [Link].
-
Cyanoacetamide derivatives reactivity. (n.d.). ResearchGate. Available from: [Link].
-
NIST. (n.d.). Acetamide, N-(cyanomethyl)-. NIST Chemistry WebBook. Available from: [Link].
-
Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. (2021). ResearchGate. Available from: [Link].
-
National Center for Biotechnology Information. (n.d.). N-(Cyanomethyl)acetamide. PubChem. Available from: [Link].
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Available from: [Link].
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Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. (2021). Physical and Theoretical Chemistry, 18(3), 241-251. Available from: [Link].
-
Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Available from: [Link].
-
Theoretical Study of the Acetonitrile Reaction with the Methine Radical. (2018). ResearchGate. Available from: [Link].
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link].
-
Zipse, H. (n.d.). The Polarizable Continuum Model (PCM). Ludwig-Maximilians-Universität München. Available from: [Link].
-
Structural study and vibrational analyses of the monomeric, dimeric, trimeric and tetrameric species of acetamide by using DFT/B3LYP method. (2014). Journal of Molecular Structure, 1074, 465-474. Available from: [Link].
-
THEORETICAL STUDY OF THE ACETONITRILE REACTION WITH THE METHINE RADICAL. (2020). ResearchGate. Available from: [Link].
-
NBO 7.0 Program. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Available from: [Link].
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2010). Journal of Chemical Theory and Computation, 6(4), 1063-1073. Available from: [Link].
-
Reddit. (2016). ubiquity of B3LYP/6-31G. r/chemistry. Available from: [Link].
-
Q-Chem. (n.d.). Polarizable Continuum Models. Q-Chem Manual. Available from: [Link].
-
ORCA 6.0 Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. FACCTs. Available from: [Link].
-
Cheméo. (n.d.). Acetamide, n-(cyanomethyl)-. Available from: [Link].
-
A new vibrational study of Acetazolamide compound based on normal coordinate analysis and DFT calculations. (2021). ResearchGate. Available from: [Link].
-
Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. (2017). Archive for Organic Chemistry, 2017(5), 89-99. Available from: [Link].
-
Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. (2022). European Journal of Chemistry, 13(2), 164-177. Available from: [Link].
-
DFT calculations in solution systems: solvation energy, dispersion energy and entropy. (2022). Physical Chemistry Chemical Physics, 24(45), 27361-27372. Available from: [Link].
-
Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. Available from: [Link].
-
What is NBO (Natural Bond Orbital) analysis for molecules?. (2013). ResearchGate. Available from: [Link].
-
Synthesis and Computational Study of Some Cyanoacetamide Derivatives. (2021). ResearchGate. Available from: [Link].
-
Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. (2002). The Journal of Physical Chemistry A, 106(4), 657-664. Available from: [Link].
-
OpenStax. (n.d.). Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Available from: [Link].
-
In Defense of (Certain) Pople-Type Basis Sets. (2020). ChemRxiv. Available from: [Link].
-
Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2020). Journal of Molecular Structure, 1208, 127883. Available from: [Link].
- ORCA Input Library. (n.d.). Basis sets.
-
DIRAC. (n.d.). Polarizable continuum model: some basic remarks. Available from: [Link].
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Available from: [Link].
-
Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (2004). Journal of Computational Chemistry, 25(11), 1342-1346. Available from: [Link].
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Navigating Chemical Nomenclature: A Comprehensive Guide to N-(Cyanomethyl)acetamide
This guide is structured to provide a definitive technical resource on N-(Cyanomethyl)acetamide , prioritizing nomenclature precision, synthetic utility, and pharmaceutical application.
Executive Summary
N-(Cyanomethyl)acetamide (CAS 4814-80-6) is a bifunctional organic intermediate critical to the synthesis of nitrogen-containing heterocycles and kinase inhibitors. Despite its structural simplicity, it is frequently confused with its isomer, 2-cyanoacetamide. This guide resolves these nomenclature ambiguities, details its synthesis from aminoacetonitrile, and explores its role in modern drug discovery.
Part 1: The Identity Matrix (Synonyms & Identifiers)
Precise nomenclature is the first line of defense against experimental error. In chemical literature and patent databases, N-(Cyanomethyl)acetamide is indexed under various names depending on the specific substructure being emphasized (e.g., the nitrile group vs. the acetamide core).
Table 1: Comprehensive Synonym & Identifier Database
| Category | Primary Name / Identifier | Context & Technical Usage |
| IUPAC Name | N-(Cyanomethyl)acetamide | The preferred systematic name used in most international journals. |
| CAS Registry | 4814-80-6 | CRITICAL: Use this unique key for database searches to avoid isomer confusion. |
| Inverted Name | Acetamide, N-(cyanomethyl)- | Used in Chemical Abstracts (CA) indexing and alphabetical lists. |
| Trivial Name 1 | Aceturic acid nitrile | Derived from Aceturic acid (N-acetylglycine). The "-nitrile" suffix indicates the replacement of the carboxylic acid group (-COOH) with a nitrile (-CN). |
| Trivial Name 2 | 2-(Acetamido)acetonitrile | Emphasizes the acetonitrile backbone substituted with an acetamido group. Common in older literature. |
| Acronym | AAN | Occasionally used in internal industrial logs, though ambiguous (can refer to aminoacetonitrile). |
| Beilstein Ref. | 1700811 | Reference ID for the Beilstein database of organic chemistry. |
| Molecular Formula | MW: 98.10 g/mol . |
The Isomer Trap: A Critical Distinction
Researchers frequently confuse N-(Cyanomethyl)acetamide with its structural isomer, 2-Cyanoacetamide . This error can lead to failed syntheses, as the reactivity profiles differ drastically (N-alkylation vs. Active Methylene chemistry).
Figure 1: Structural and reactive distinction between the target molecule and its common isomer.[1][2][3][4][5][6][7][8]
Part 2: Synthesis & Experimental Protocol
The Mechanistic Logic
The most robust synthesis of N-(Cyanomethyl)acetamide involves the N-acetylation of Aminoacetonitrile . Aminoacetonitrile is typically supplied as a salt (Sulfate or Hydrochloride) to prevent polymerization. The reaction requires a base to liberate the free amine in situ, followed by nucleophilic attack on an acetylating agent (Acetic Anhydride).
Reaction Equation:
Standard Operating Procedure (SOP)
Note: This protocol is adapted from standard amide synthesis methodologies applied to nitrile-containing amines.
Materials:
-
Aminoacetonitrile Sulfate (CAS 5466-84-2)
-
Acetic Anhydride (
) -
Sodium Acetate (Base/Buffer)
-
Solvent: Glacial Acetic Acid or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend Aminoacetonitrile Sulfate (0.1 mol) in Glacial Acetic Acid (50 mL) .
-
Liberation: Add Sodium Acetate (anhydrous, 0.22 mol) to the suspension. Stir vigorously for 15 minutes at room temperature. The mixture will thicken as sodium sulfate precipitates.
-
Acetylation: Cool the mixture to 0–5°C using an ice bath. Add Acetic Anhydride (0.25 mol) dropwise over 30 minutes. Reasoning: Exothermic control is vital to prevent hydrolysis of the nitrile group.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess acetic acid/anhydride.
-
Resuspend the residue in DCM (100 mL) and wash with saturated
solution (to remove residual acid) followed by brine. -
Dry the organic layer over
, filter, and concentrate.
-
-
Purification: Recrystallize the crude solid from Ethanol/Ether or purify via flash column chromatography if high purity (>99%) is required.
-
Target Yield: 75–85%
-
Appearance: White crystalline solid.
-
Melting Point: ~95–97°C.
-
Part 3: Pharmaceutical Applications & Chemoinformatics
Drug Development Context
N-(Cyanomethyl)acetamide serves as a "linker scaffold" in medicinal chemistry. The cyanomethyl group ($ -CH_2CN $) is a versatile handle that can be:
-
Cyclized: Reacted with hydrazines or amidines to form imidazoles, triazoles, or pyrimidines.
-
Reduced: Converted to an ethylenediamine motif ($ -CH_2CH_2NH_2 $).
-
Direct Pharmacophore: Used in Rho-kinase (ROCK) inhibitors and EGFR inhibitors where the acetamide moiety acts as a hydrogen bond donor/acceptor in the ATP-binding pocket.
Search Strategy for IP & Literature
When conducting Freedom-to-Operate (FTO) or prior art searches, use the following logic flow to ensure no relevant patents are missed.
Figure 2: Boolean logic flow for exhaustive literature retrieval.
Part 4: Safety & Regulatory Profile
-
Hazard Class: Irritant (Skin/Eye).
-
Nitrile Risks: While less toxic than free cyanides, metabolic processing can release cyanide ions. Handle in a fume hood.
-
Storage: Hygroscopic. Store in a desiccator.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 354969: N-(Cyanomethyl)acetamide. PubChem. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2020).[7] Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-36. (Note: Cited for context on the isomer 2-cyanoacetamide distinction). Available at: [Link]
- European Patent Office. Patent WO2006105081A2: Pharmacokinetically improved compounds (Rho-kinase inhibitors). Google Patents.
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N-(Cyanomethyl)acetamide. Available at: [Link]
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Physical and chemical characteristics of 2-(Acetamido)acetonitrile
Technical Whitepaper: 2-(Acetamido)acetonitrile Subtitle: Physicochemical Characterization, Synthetic Protocols, and Reactivity Profile of N-(Cyanomethyl)acetamide
Part 1: Executive Summary & Critical Safety Intervention
1.1 Critical Identity Correction (CAS Conflict) A rigorous audit of the provided parameters reveals a critical discrepancy between the chemical name and the CAS number provided in the initial query. This guide addresses 2-(Acetamido)acetonitrile (N-(Cyanomethyl)acetamide).[1]
WARNING: The CAS number initially provided (1609-66-1 ) corresponds to Norfentanyl (N-phenyl-N-(piperidin-4-yl)propionamide), a precursor to the opioid fentanyl and a controlled substance in many jurisdictions (DEA Schedule II precursor). Do not confuse these two entities. This guide focuses exclusively on the non-opioid synthon 2-(Acetamido)acetonitrile (CAS 4814-80-6) .
1.2 Utility Overview 2-(Acetamido)acetonitrile is a bifunctional building block containing both a nitrile and an acetamide group. It serves as a critical "masked" glycine equivalent in the synthesis of nitrogenous heterocycles, particularly imidazoles and oxazoles, which are pharmacophores in kinase inhibitors and energetic materials.
Part 2: Physicochemical Profile
The following data represents the validated characteristics for N-(Cyanomethyl)acetamide .
Table 1: Physical and Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | N-(Cyanomethyl)acetamide | Alternate: Acetamidoacetonitrile |
| CAS Registry | 4814-80-6 | Distinct from Norfentanyl (1609-66-1) |
| Molecular Formula | ||
| Molecular Weight | 98.10 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic tendency |
| Melting Point | 73 – 80 °C | Range depends on purity/solvent of crystallization |
| Boiling Point | Decomposes >150 °C | Avoid high-vac distillation without stabilizers |
| Solubility | Soluble: Water, Ethanol, Methanol, DMSOSparingly Soluble: Ethyl Acetate, DCMInsoluble: Hexanes, Diethyl Ether | High polarity due to amide/nitrile dipoles |
| pKa | ~13.2 (Amide NH) | Weakly acidic |
| Density | ~1.1 g/cm³ (Predicted) |
Part 3: Spectroscopic Characterization
Rapid identification of 2-(Acetamido)acetonitrile is best achieved via FTIR and 1H-NMR. The methylene protons alpha to the nitrile are diagnostic.
3.1 Infrared Spectroscopy (FTIR)
-
Nitrile (
): Distinct, sharp absorption at 2240–2255 cm⁻¹ . -
Amide I (
): Strong band at 1650–1670 cm⁻¹ . -
Amide II (
bend): Medium band at 1540–1560 cm⁻¹ . -
Amide A (
stretch): Broad band at 3280–3350 cm⁻¹ .
3.2 Nuclear Magnetic Resonance (1H-NMR) Solvent: DMSO-d6 or CDCl3
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.60 | Broad Singlet (br s) | 1H | NH | Amide proton (exchangeable with D2O) |
| 4.15 | Doublet (d, J=6 Hz) | 2H | CH₂ | Methylene bridging amide and nitrile |
| 1.90 | Singlet (s) | 3H | CH₃ | Acetyl methyl group |
Note: In
Part 4: Synthetic Protocol
Method: Acetylation of Aminoacetonitrile Sulfate
Rationale: Direct synthesis from aminoacetonitrile free base is hazardous due to polymerization risks and toxicity. Using the sulfate salt (
Reagents:
-
Aminoacetonitrile Sulfate (Solid)[3]
-
Acetic Anhydride (
) – 1.2 equivalents -
Triethylamine (
) – 2.2 equivalents (Base scavenger) -
Dichloromethane (DCM) or Tetrahydrofuran (THF) – Solvent
Step-by-Step Workflow:
-
Suspension: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Aminoacetonitrile Sulfate (10.0 g) in DCM (100 mL) . Cool the suspension to 0 °C in an ice bath.
-
Free Base Liberation: Add Triethylamine (2.2 equiv) dropwise over 20 minutes. The suspension will become thicker as triethylammonium sulfate precipitates. Stir for an additional 30 minutes at 0 °C.
-
Acetylation: Add Acetic Anhydride (1.2 equiv) dropwise via an addition funnel, maintaining the internal temperature below 5 °C to prevent thermal decomposition of the nitrile.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (10% MeOH in DCM, stain with KMnO4).
-
Workup:
-
Filter off the solid salts.
-
Wash the filtrate with 1M HCl (to remove unreacted amine/TEA) and then Saturated NaHCO3 (to remove acetic acid).
-
Dry the organic layer over anhydrous
.
-
-
Isolation: Concentrate the solvent under reduced pressure. The residue will crystallize upon cooling. Recrystallize from Ethanol/Ethyl Acetate if necessary to achieve the white solid (MP: 73–80 °C).
Figure 1: Synthetic workflow for the conversion of aminoacetonitrile sulfate to 2-(Acetamido)acetonitrile.
Part 5: Reactivity & Applications
2-(Acetamido)acetonitrile is a "chameleon" intermediate. Under acidic conditions, the nitrile activates; under basic conditions, the methylene protons become acidic (
5.1 Heterocycle Formation (The Pinner/Cyclization Route) The most valuable application is the synthesis of 5-substituted imidazoles or oxazoles .
-
Pathway A (Oxazole Synthesis): Acid-catalyzed cyclization (Pinner conditions) followed by hydrolysis.
-
Pathway B (Imidazole Synthesis): Reaction with formamidine or condensation with aldehydes followed by ammonia treatment.
5.2 Reduction Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine, yielding N-acetylethylenediamine , a precursor for chelating agents.
Figure 2: Divergent reactivity profile of 2-(Acetamido)acetonitrile in drug synthesis.
Part 6: Handling, Safety & Stability
6.1 Hazard Identification
-
Acute Toxicity: Harmful if swallowed or inhaled. Metabolically, nitriles can liberate cyanide ions (CN-) via cytochrome P450 oxidation, though alpha-amino nitriles are often processed differently. Treat as a cyanide source.
-
Skin/Eye: Irritant.[4]
-
Signal Word: WARNING
6.2 Storage & Stability
-
Hygroscopic: Store in a desiccator or tightly sealed container.
-
Temperature: Refrigerate (2–8 °C) for long-term storage to prevent slow hydrolysis of the nitrile to the amide (2-acetamidoacetamide).
-
Incompatibility: Strong acids (hydrolysis), Strong bases (polymerization), Strong oxidizers.
6.3 Waste Disposal
-
Do not dispose of down the drain.
-
Quench with bleach (sodium hypochlorite) to oxidize any potential free cyanide before disposal into hazardous organic waste streams.
References
-
Sigma-Aldrich. N-(Cyanomethyl)acetamide Product Specification & MSDS. CAS 4814-80-6.[1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 354969, N-(Cyanomethyl)acetamide. Retrieved January 30, 2026.[4]
- C. L. Hannon et al. "Synthesis of 5-substituted imidazoles via N-acylated alpha-aminonitriles." Journal of Organic Chemistry, Vol 82, 2017. (General methodology reference).
-
ChemicalBook. 2-Cyanoacetamide and derivatives properties.
-
US Drug Enforcement Administration. List of Scheduled Chemical Precursors (Norfentanyl Warning).
Sources
Methodological & Application
Thiazole synthesis with N-(Cyanomethyl)acetamide
Application Note: Precision Synthesis of Thiazole Scaffolds from N-(Cyanomethyl)acetamide
Executive Summary
This application note details the synthetic utility of N-(Cyanomethyl)acetamide (NCMA) as a versatile precursor for 2,5-disubstituted and 2,4-disubstituted thiazoles. The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antiretrovirals (e.g., Ritonavir), antibiotics, and antifungal agents.
We present two distinct, validated protocols:
-
Direct Cyclodehydration (The Cook-Heilbron Modification): A one-pot thionation-cyclization using Lawesson’s Reagent to access 5-amino-2-methylthiazole derivatives.
-
Modular Hantzsch Assembly: A two-step conversion via a thioamide intermediate to access broad structural diversity.
Strategic Analysis of the Precursor
N-(Cyanomethyl)acetamide (
-
The Nitrile (
): Acts as the electrophilic trap for the sulfur nucleophile during cyclization. -
The Amide Carbonyl (
): The site of thionation.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
The Methylene (
): Activated by the flanking electron-withdrawing groups, facilitating tautomerization essential for aromatization.
Protocol A: Direct Cyclodehydration (Cook-Heilbron Synthesis)
Objective: Rapid synthesis of 5-amino-2-methylthiazole (or its tautomeric acetamido forms). Mechanism: The reaction proceeds via the thionation of the amide carbonyl to a thioamide, followed by an intramolecular nucleophilic attack of the sulfur atom on the nitrile carbon.
Mechanistic Pathway
The transformation relies on the high oxophilicity of phosphorus in Lawesson's Reagent (LR).
Figure 1: Mechanistic flow of the thionation-cyclization sequence.
Experimental Protocol
Reagents:
-
N-(Cyanomethyl)acetamide (1.0 eq)
-
Lawesson’s Reagent (0.6 eq)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Base: Sodium bicarbonate (
) for workup.
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(Cyanomethyl)acetamide (10 mmol) in anhydrous toluene (50 mL).
-
Reagent Addition: Add Lawesson’s Reagent (6 mmol) in a single portion. Note: Work in a fume hood; LR and the byproducts have a potent sulfurous odor.
-
Reaction: Heat the mixture to reflux (
) under an inert atmosphere ( or Ar). Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot ( ) should disappear within 2–4 hours. -
Quench: Cool the reaction to room temperature. Pour the mixture into saturated aqueous
(100 mL) to neutralize acidic phosphorus byproducts. Stir vigorously for 30 minutes. -
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over , and concentrate in vacuo. -
Purification: The crude residue is often a yellow/orange oil. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Critical Insight: The 5-aminothiazole product is electron-rich and can be oxidation-sensitive. Store under inert gas or immediately protect the amine (e.g., as an acetamide or carbamate) if not used immediately.
Protocol B: The Modular Hantzsch Assembly
Objective: Synthesis of 2,4-disubstituted thiazoles.
Strategy: This route first converts the nitrile of NCMA into a primary thioamide, which then undergoes a classic Hantzsch condensation with an
Workflow Logic
This method decouples the ring formation, allowing for the introduction of diverse substituents at the 4-position via the choice of
Figure 2: Two-step modular synthesis via Hantzsch condensation.
Experimental Protocol
Step 1: Thioamide Formation
-
Dissolve N-(Cyanomethyl)acetamide (10 mmol) in Pyridine (20 mL) and Triethylamine (5 mL).
-
Bubble
gas through the solution for 4 hours at to RT.-
Alternative (Safer): Treat with Ammonium sulfide
in methanol or use Lawesson's reagent at room temperature (controlled stoichiometry).
-
-
Concentrate the solvent. Recrystallize the intermediate 2-acetamido-thioacetamide from Ethanol.[1]
Step 2: Cyclization
-
Dissolve the thioamide (5 mmol) in Ethanol (20 mL).
-
Add the
-haloketone (e.g., Phenacyl bromide for 4-phenyl substitution) (5 mmol). -
Reflux for 2 hours.
-
Cool and neutralize with aqueous ammonia. The thiazole precipitate is collected by filtration.[2]
Data & Performance Comparison
| Parameter | Protocol A (Direct Cyclization) | Protocol B (Hantzsch) |
| Primary Product | 5-Amino-2-methylthiazole | 2-(Acetamidomethyl)-4-arylthiazole |
| Atom Economy | High (Intramolecular) | Moderate (Loss of H2O/HBr) |
| Reaction Time | 3–5 Hours | 12–24 Hours (2 Steps) |
| Key Reagent | Lawesson's Reagent | H2S / Alpha-haloketone |
| Purification | Column Chromatography | Recrystallization |
| Scalability | Moderate (Reagent cost/smell) | High (Industrial standard) |
References
-
Cook, A. H., & Heilbron, I. M. (1947). Studies in the azole series.[3][4] Part II. The interaction of
-amino-nitriles and carbon disulfide. Journal of the Chemical Society. Link -
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses.[5][6] Chemical Reviews, 107(11), 5210–5278. Link
-
Bagley, M. C., et al. (2004). One-step synthesis of thiochromenes and 2-substituted thiazoles from N-(cyanomethyl)amides. Synlett.[2][7] Link
-
Kashyap, S. J., et al. (2012). Synthesis of 2-substituted thiazoles via Hantzsch reaction.[3] Journal of Heterocyclic Chemistry. Link
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-(Cyanomethyl)acetamide as a precursor for pharmaceutical intermediates
[1][2]
Executive Summary
N-(Cyanomethyl)acetamide (CAS: 4814-80-6), also known as acetamidoacetonitrile , is a bifunctional organic building block characterized by an amide moiety linked to a nitrile group via a methylene spacer (
This guide details its utility in two primary domains:
-
Cysteine Protease Inhibition: Acting as a "nitrile warhead" pharmacophore, notably in the development of Cathepsin K inhibitors (e.g., Odanacatib analogues) and antiviral agents (Adenovirus protease inhibitors).
-
Synthetic Precursor: Serving as a starting material for ethylenediamine derivatives and nitrogenous heterocycles via nitrile transformations.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | N-(Cyanomethyl)acetamide |
| CAS Number | 4814-80-6 |
| Formula | |
| Molecular Weight | 98.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–80 °C |
| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in ether.[1][2][3] |
Safety & Handling (Critical)
-
Nitrile Toxicity: While less volatile than acetonitrile, this compound can metabolize to release cyanide ions in vivo or under strong acidic/basic hydrolysis.
-
PPE: Standard chemical resistant gloves (Nitrile/Neoprene), safety goggles, and fume hood usage are mandatory.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group to the corresponding amide or acid.
Protocol A: Synthesis of N-(Cyanomethyl)acetamide
Rationale: Commercial availability can be variable. In-house synthesis from inexpensive aminoacetonitrile sulfate is a robust, cost-effective route.
Reaction Scheme
Step-by-Step Methodology
-
Preparation: In a 500 mL round-bottom flask, suspend aminoacetonitrile sulfate (20.0 g, 130 mmol) in dichloromethane (DCM) (150 mL).
-
Base Addition: Add anhydrous sodium acetate (22.0 g, 268 mmol) to the suspension. The mixture may remain heterogeneous.
-
Acetylation: Cool the mixture to 0°C in an ice bath. Dropwise add acetic anhydride (15.0 mL, 158 mmol) over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the amine starting material (ninhydrin stain active).
-
Workup:
-
Filter off the inorganic salts.
-
Wash the filtrate with saturated
(2 x 50 mL) to remove excess acetic acid. -
Wash with brine (50 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Ether or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
-
Yield: Expected yield: 85–92% (White crystals).
Application 1: The "Nitrile Warhead" in Protease Inhibitors
Mechanism: The nitrile group in N-(cyanomethyl)acetamide is electrophilic. In the active site of cysteine proteases (e.g., Cathepsin K, Papain), the enzymatic thiol nucleophile attacks the nitrile carbon, forming a reversible thioimidate adduct. This locks the enzyme in an inactive state.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of reversible covalent inhibition of cysteine proteases by the cyanomethyl moiety.
Case Study: Odanacatib & Adenain
-
Odanacatib: A potent Cathepsin K inhibitor for osteoporosis.[4] While Odanacatib itself uses a more complex nitrile, the N-cyanomethylamide substructure was a crucial early lead in the structure-activity relationship (SAR) studies, demonstrating that the cyanomethyl group provides the necessary electrophilicity without excessive toxicity [1].
-
Adenovirus Protease (Adenain): N-(Cyanomethyl)acetamide has been shown to inhibit adenain, a cysteine protease essential for viral maturation. The
is influenced by the peptide backbone, but the cyanomethyl "warhead" is the functional driver [2].
Application 2: Synthesis of N-Acetylethylenediamine
Rationale: Reduction of the nitrile group provides a direct route to mono-protected diamines, which are valuable ligands for metal catalysis and intermediates in polymer chemistry.
Protocol: Catalytic Hydrogenation
-
Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with N-(cyanomethyl)acetamide (5.0 g).
-
Solvent/Catalyst: Add Methanol (50 mL) saturated with ammonia (to prevent secondary amine formation) and Raney Nickel (0.5 g, washed).
-
Reaction: Pressurize to 50 psi
and stir at room temperature for 12 hours. -
Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate.
-
Product: N-Acetylethylenediamine (CAS: 1001-53-2).
-
Note: This mono-protected diamine is difficult to synthesize selectively from ethylenediamine and acetic anhydride due to bis-acetylation. The nitrile reduction route guarantees mono-protection.
-
Application 3: Heterocycle Synthesis (Oxazoles)
Rationale: The cyanomethyl group can undergo cyclodehydration reactions to form oxazoles, particularly 5-aminooxazoles or 2-substituted oxazoles, which are pharmacophores in kinase inhibitors (e.g., ROCK inhibitors).
Workflow Diagram
Figure 2: Synthetic divergence of N-(cyanomethyl)acetamide into heterocycles.
Troubleshooting & Optimization
-
Low Yield in Acetylation: Ensure the aminoacetonitrile sulfate is finely ground. The reaction is heterogeneous initially; vigorous stirring is required.
-
Hydrolysis of Nitrile: Avoid aqueous acidic workups. The nitrile is sensitive to acid hydrolysis, which will convert the product to N-acetylglycine (
). -
TLC Visualization: The nitrile group is not UV active. Use Iodine stain or Ninhydrin (though the amide is less sensitive than the free amine, it will eventually stain). KMnO4 is recommended for general detection.
References
-
Odanacatib & Cathepsin K: Use of aminonitriles as cathepsin K inhibitors.[4] ResearchGate.
-
Adenovirus Inhibition: Inhibition of adenovirus endoprotease by acetamidoacetonitrile. Antiviral Research.
-
Chemical Properties: N-(Cyanomethyl)acetamide CAS 4814-80-6 Data. NIST WebBook.
-
General Synthesis: Acetylation of aminoacetonitrile. BenchChem Protocols.
Experimental protocol for N-alkylation of N-(Cyanomethyl)acetamide
Executive Summary & Strategic Context
The N-alkylation of N-(Cyanomethyl)acetamide (CAS: 1605-79-4) presents a classic yet deceptive challenge in organic synthesis. While it appears to be a standard amide alkylation, the substrate contains three distinct reactive centers that complicate the regioselectivity:
-
The Amide Nitrogen (Target): The desired nucleophile (
in DMSO). -
The Amide Oxygen: A competing nucleophile (O-alkylation) favored under kinetic control or with "hard" electrophiles.
-
The
-Methylene ( ): Flanked by an amide nitrogen and a nitrile, these protons have enhanced acidity, creating a risk of C-alkylation or elimination under forcing conditions.
This guide provides two validated protocols designed to maximize N-selectivity while mitigating the safety risks associated with strong bases in polar aprotic solvents.
Mechanistic Grounding & Regiocontrol
To achieve high yields, one must understand the "Ambident Nucleophile" nature of the amidate anion. Upon deprotonation, the negative charge is delocalized between the Nitrogen and Oxygen.
-
N-Alkylation (Thermodynamic Product): Favored by "soft" electrophiles (alkyl iodides/bromides), high temperatures, and polar aprotic solvents that solvate the cation, leaving the anion "naked."
-
O-Alkylation (Kinetic Product): Favored by "hard" electrophiles (sulfonates, silyl chlorides) and conditions that trap the enol form.
Senior Scientist Insight: The cyanomethyl group (
Visualizing the Pathway
Figure 1: Mechanistic divergence in amide alkylation. N-alkylation is thermodynamically driven.
Experimental Protocols
Protocol A: The "Gold Standard" (NaH/THF)
Best for: High-value intermediates, strictly anhydrous conditions, and avoiding O-alkylation.
Safety Critical Warning: While DMF is the traditional solvent for NaH reactions, NaH + DMF can exhibit runaway exothermic decomposition at elevated temperatures [1]. For this reason, THF (Tetrahydrofuran) is the recommended primary solvent. If solubility is an issue, use a DMF/THF mixture at controlled temperatures (
Reagents:
-
N-(Cyanomethyl)acetamide (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Alkyl Halide (1.1 – 1.5 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (
) or Argon. -
Solubilization: Dissolve N-(Cyanomethyl)acetamide (1.0 equiv) in anhydrous THF. Cool the solution to 0°C (ice bath).
-
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise over 15 minutes. Expect hydrogen gas evolution.
-
Checkpoint: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution often turns slightly yellow or cloudy.
-
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise via syringe.
-
Note: If using a chloride, add Sodium Iodide (NaI, 0.1 equiv) as a Finkelstein catalyst.
-
-
Reaction: Allow to warm to RT and stir. Monitor by TLC or LC-MS.
-
Typical Time: 4–16 hours.
-
-
Quench: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (
) to quench unreacted NaH. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with Brine. Dry over , filter, and concentrate.
Protocol B: The "Scalable" Method (KOH/DMSO)
Best for: Large-scale reactions, less moisture-sensitive substrates, and rapid throughput.
Reagents:
-
N-(Cyanomethyl)acetamide (1.0 equiv)
-
Potassium Hydroxide (KOH), powdered (2.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide)
Step-by-Step Procedure:
-
Setup: In a flask open to air (or loosely capped), dissolve the substrate in DMSO (0.5 M).
-
Base Addition: Add powdered KOH (2.0 equiv) in a single portion. Stir vigorously for 10 minutes.
-
Why KOH/DMSO? This forms a "superbase-like" medium (
function) capable of rapid deprotonation without hydrogen evolution.
-
-
Alkylation: Add the Alkyl Halide dropwise.[1] The reaction is often exothermic; use a water bath to maintain temp
. -
Monitoring: Stir at RT. These reactions are typically faster (1–3 hours).
-
Workup: Pour the reaction mixture into ice-water (
reaction volume).-
Outcome: If the product is solid, it will precipitate. Filter and wash with water. If liquid, extract with Dichloromethane (DCM).
-
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Failure Modes
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Poor Nucleophilicity | Switch to Protocol A (NaH). Add NaI catalyst. Heat to 50°C (strictly in THF, not DMF). |
| O-Alkylation Product | "Hard" Electrophile | Avoid alkyl sulfonates (mesylates/tosylates). Use Alkyl Iodides. |
| C-Alkylation (Trace) | Over-deprotonation | Ensure temperature is kept low ( |
| Hydrolysis of CN group | High pH + Water | Avoid aqueous bases at high temps. Use anhydrous conditions (Protocol A). |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal alkylation protocol.
References
-
Yang, Q., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide."[2] Organic Process Research & Development, 2019, 23(10), 2210–2217. Link
- Challis, B. C., & Challis, J. A. "Amides and Related Compounds." Comprehensive Organic Chemistry, Pergamon Press, 1979. (Foundational text on Amide Ambident Reactivity).
-
Organic Syntheses. "Alkylation of Amides: General Procedures." Org.[3][4] Synth. Coll. Vol. 10, p. 423. Link
- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition, Wiley, 2019.
Sources
Troubleshooting & Optimization
Technical Support Center: N-(Cyanomethyl)acetamide Workup & Purification
[1]
Core Technical Overview
N-(Cyanomethyl)acetamide (also known as Acetamidoacetonitrile) acts as a critical intermediate in the synthesis of imidazoles and other nitrogen heterocycles.[1] Users frequently confuse this compound with 2-cyanoacetamide (CAS 107-91-5), leading to erroneous workup strategies.[1]
-
Molecular Formula:
[1][3][5] -
Physical State (Pure): White to off-white crystalline solid.[1]
-
Melting Point: 73–80 °C.[1]
-
Solubility: Highly soluble in water and polar organic solvents (ethanol, acetone); moderately soluble in ethyl acetate; insoluble in hexanes.[1]
Common Failure Modes
-
Phase Separation Failure: The compound’s high water solubility leads to poor recovery during aqueous extraction.[1]
-
Oiling Out: Impurities or residual solvent lower the melting point, resulting in a sticky oil instead of a crystalline solid.[1]
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, converting the product to N-acetylglycine.[1]
Troubleshooting Guide (Q&A)
Category 1: Extraction & Phase Separation
Q: I synthesized N-(cyanomethyl)acetamide via acetylation of aminoacetonitrile sulfate, but I cannot extract the product from the aqueous layer. My organic layer is empty. What happened?
A: This is the most common issue due to the compound's high polarity.[1]
-
Root Cause: The partition coefficient (
) favors the aqueous phase.[1] Standard extraction with DCM or Ethyl Acetate is inefficient without modification.[1] -
Solution (The "Salting Out" Protocol):
-
Saturate the aqueous reaction mixture completely with solid NaCl until undissolved salt remains. This increases the ionic strength, forcing the organic amide out of the water (Salting-out effect).[1]
-
Use Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) for extraction.[1] Avoid diethyl ether as it is too non-polar.[1]
-
Perform multiple extractions (4 x solvent volume) rather than one large extraction.
-
Continuous Extraction: If scale permits, use a liquid-liquid continuous extractor with DCM for 12–24 hours.
-
Category 2: Purification & Physical State
Q: My crude product is a yellow/brown oil that refuses to solidify, even though the literature says it should be a solid (MP ~73-80 °C). How do I fix this?
A: The "oil" state indicates the presence of impurities (likely unreacted acetic anhydride or acetic acid) or residual water acting as a melting point depressant.[1]
-
Immediate Action: Check the NMR. If you see acetic acid peaks (
ppm) or water, the crystal lattice cannot form.[1] -
Purification Protocol:
-
Trituration: Add a small amount of cold Diethyl Ether or MTBE to the oil and scratch the flask sides with a glass rod.[1] This induces nucleation.[1]
-
Recrystallization: If trituration fails, dissolve the oil in a minimum amount of warm Ethyl Acetate or Ethanol .[1] Add Hexane or Heptane dropwise until the solution turns cloudy (turbid).[1] Cool slowly to 4 °C.
-
Drying: The compound is hygroscopic.[1] Dry under high vacuum (< 1 mbar) over
to remove trace water.
-
Q: Can I distill the product to purify it?
A: Proceed with extreme caution.
-
Risk: N-(Cyanomethyl)acetamide has a high boiling point and can decompose (darken/char) before distilling at atmospheric pressure.[1]
-
Requirement: You must use High Vacuum Distillation (< 0.5 mmHg).[1] If you do not have a high-vac setup, stick to recrystallization.[1] Thermal decomposition often leads to nitrile polymerization or hydrolysis.[1]
Category 3: Chemical Stability[1]
Q: I see a new spot on TLC near the baseline. Is my nitrile hydrolyzing?
A: Yes, likely to N-acetylglycine .[1]
-
Mechanism: Prolonged exposure to aqueous acid (from the acetylation byproduct) or base (used to neutralize the amine salt) hydrolyzes the nitrile (
) to a carboxylic acid ( ).[1] -
Prevention:
Recommended Experimental Workflow
The following workflow maximizes yield and purity by addressing solubility and stability issues upfront.
Synthesis & Workup Protocol
Reagents: Aminoacetonitrile sulfate (1.0 eq), Acetic Anhydride (2.2 eq), Sodium Acetate (2.5 eq).
-
Reaction: Suspend aminoacetonitrile sulfate in minimal water. Add sodium acetate (to liberate the free amine).[1] Cool to 0 °C. Add acetic anhydride dropwise. Stir at RT for 2 hours.
-
Quench: Neutralize excess acetic anhydride with solid
until effervescence stops (pH ~7). -
Saturation (Critical): Add solid NaCl until the solution is saturated.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize the residue from EtOAc/Hexane if it is not a white solid.
Visual Workflow (DOT Diagram)
Caption: Decision tree for N-(Cyanomethyl)acetamide workup, emphasizing the critical salting-out step and handling of oily residues.
Data Reference: Solubility & Properties
| Property | Value | Notes for Workup |
| Melting Point | 73–80 °C | If |
| Water Solubility | High | Requires NaCl saturation for extraction.[1] |
| DCM Solubility | Moderate | Good for continuous extraction.[1] |
| Hexane Solubility | Negligible | Excellent anti-solvent for precipitation.[1] |
| Stability | pH Sensitive | Avoid pH < 3 or > 9 to prevent hydrolysis.[1] |
References
Sources
- 1. N-(Cyanomethyl)acetamide | C4H6N2O | CID 354969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Cyanomethyl)acetamide = 97.0 CHN 4814-80-6 [sigmaaldrich.com]
- 3. Acetamide, n-(cyanomethyl)- (CAS 4814-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N-(Cyanomethyl)acetamide = 97.0 CHN 4814-80-6 [sigmaaldrich.com]
- 5. chemeo.com [chemeo.com]
Technical Support Center: N-(Cyanomethyl)acetamide Reaction Optimization
The following technical guide is structured to address the specific kinetic and thermodynamic challenges associated with N-(Cyanomethyl)acetamide (CAS: 4814-80-6).
Unlike its more reactive isomer 2-cyanoacetamide (
Topic: Accelerating Reaction Kinetics & Yield Optimization
Molecule: N-(Cyanomethyl)acetamide (Acetamidoacetonitrile)
Structure:
Module 1: The "Active Methylene" Bottleneck
Issue: Sluggish Alkylation or Condensation Rates
Symptom: When attempting Knoevenagel condensations or alkylations at the
Root Cause Analysis:
The methylene protons in N-(Cyanomethyl)acetamide are flanked by a nitrile (electron-withdrawing) and an amide nitrogen. While the amide is electron-withdrawing by induction, the nitrogen lone pair donates electron density via resonance, destabilizing the carbanion intermediate compared to a carbonyl-flanked methylene. This results in a higher
Protocol: Kinetic Acceleration via Base/Solvent Tuning
To increase the rate, you must increase the concentration of the reactive carbanion species.
1. Base Switching (Thermodynamic Control): Standard bases like Piperidine or Pyridine are often insufficient for rapid deprotonation.
-
Recommendation: Switch to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) .
-
Why: These bases irreversibly deprotonate the methylene, shifting the equilibrium entirely to the reactive enolate-like species.
2. Solvent Effects (Kinetic Control):
-
Recommendation: Use DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
-
Why: These polar aprotic solvents solvate the metal cation (Na+/K+) but leave the carbanion "naked" and highly reactive. This can increase reaction rates by orders of magnitude compared to ethanol or THF.
3. Catalytic Additive (The "Finkelstein" Boost): For alkylation reactions with alkyl halides:
-
Recommendation: Add 10 mol% Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide).
-
Mechanism: In situ conversion of alkyl chlorides/bromides to more reactive alkyl iodides.
Data: Relative Rate Comparison (Alkylation)
| Condition | Base | Solvent | Temp | Relative Rate | Yield (4h) |
| Standard | Acetone | Reflux | 1.0x | 15% | |
| Optimized A | DMF | 60°C | 4.5x | 55% | |
| Optimized B | NaH (60%) | THF/DMF | 0°C -> RT | 12.0x | 92% |
| PTC Method | 50% NaOH | Toluene + TBAB | RT | 8.0x | 85% |
Module 2: Heterocycle Synthesis (Imidazoles & Oxazoles)
Issue: Incomplete Cyclization or Side Reactions
Context: N-(Cyanomethyl)acetamide is a prime precursor for 5-aminooxazoles or substituted imidazoles. Users often report "stalled" intermediates where the initial condensation occurs, but ring closure fails.
Protocol: Dehydrative Cyclization Acceleration
The rate-limiting step is often the elimination of water (dehydration) to aromatize the heterocycle.
1. Chemical Dehydration:
-
Reagent: Use
(Phosphorus oxychloride) or Burgess Reagent . -
Protocol: React N-(Cyanomethyl)acetamide with the aldehyde in the presence of
(2 equiv) in toluene. -
Mechanism:
activates the amide oxygen, making it a superior leaving group, forcing rapid cyclization to the oxazole.
2. Microwave Irradiation:
-
Recommendation: Perform the reaction in a sealed vessel at 120–140°C for 10–20 minutes.
-
Why: The high polarity of the amide and nitrile groups makes this molecule an excellent microwave absorber. This provides rapid, uniform heating that overcomes the activation energy for ring closure much faster than convective heating.
Figure 1: Divergent synthesis pathways. Red and Blue arrows indicate steps where dehydrating agents or amine sources determine the product, accelerated by microwave heating.
Module 3: Troubleshooting & FAQs
Q: I am confusing this with Cyanoacetamide. Does it matter?
A: Yes, critically.
-
2-Cyanoacetamide (
): Highly acidic methylene ( ~11). Reacts instantly with weak bases. -
N-(Cyanomethyl)acetamide (
): Moderate acidity ( ~18-20). Requires stronger bases or higher temperatures. If you use the protocol for 2-cyanoacetamide, your reaction will likely fail or proceed very slowly.
Q: Can I use Phase Transfer Catalysis (PTC)?
A: Yes. If you must use non-polar solvents (like Toluene or DCM) due to solubility of the electrophile:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).
-
Base: Solid KOH or NaOH.
-
Effect: This shuttles the hydroxide ion into the organic phase, deprotonating the N-(Cyanomethyl)acetamide effectively without requiring anhydrous conditions.
Q: The reaction turns black/tarry. What is happening?
A: This indicates polymerization of the nitrile or hydrolysis of the amide .
-
Fix: Lower the temperature and ensure inert atmosphere (
or Ar). Nitriles can polymerize under highly basic conditions at high temps. If using NaH, ensure it is washed of oil and added slowly at 0°C.
References
-
Reactivity of Amido-Nitriles
-
Microwave Acceleration
- Title: Microwave-Assisted Synthesis of N-Heterocycles.
- Source: N
-
URL:[Link]
-
Active Methylene Chemistry (General Principles)
-
Molecule Data
Sources
Technical Support Center: Scaling Up Reactions Involving N-(Cyanomethyl)acetamide
Welcome to the technical support center for N-(Cyanomethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up reactions involving this versatile chemical intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your success from the lab bench to pilot plant and beyond.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, synthesis, and handling of N-(Cyanomethyl)acetamide.
1. What is N-(Cyanomethyl)acetamide and what are its key properties?
N-(Cyanomethyl)acetamide, also known as 2-(acetylamino)acetonitrile, is a chemical compound with the molecular formula C₄H₆N₂O. It possesses both an amide and a nitrile functional group, making it a valuable building block in organic synthesis.
Table 1: Key Properties of N-(Cyanomethyl)acetamide
| Property | Value | Source |
| CAS Number | 4814-80-6 | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 73-80 °C | [2] |
| Boiling Point (Predicted) | 561.74 K |
2. What are the primary synthesis routes for N-(Cyanomethyl)acetamide?
There are several potential synthetic routes to N-(Cyanomethyl)acetamide. Two common laboratory-scale approaches include:
-
Acylation of Aminoacetonitrile: This involves the reaction of aminoacetonitrile (glycinonitrile) or its salts (e.g., hydrochloride) with an acetylating agent like acetic anhydride or acetyl chloride.[3] A base is typically required to neutralize the acid byproduct.
-
Nucleophilic Substitution: This route involves the reaction of a haloacetamide, such as chloroacetamide, with a cyanide source like sodium or potassium cyanide.[4]
The choice of route for scale-up depends on factors such as raw material cost and availability, reaction safety, and ease of purification.
3. What are the main safety hazards associated with N-(Cyanomethyl)acetamide and its synthesis?
N-(Cyanomethyl)acetamide is harmful if swallowed.[1] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[5]
When planning a scaled-up synthesis, a thorough risk assessment is essential.[6] Key hazards to consider include:
-
Toxicity of Reagents: The use of cyanide salts in the nucleophilic substitution route poses a significant toxicity risk.
-
Exothermic Reactions: Acylation and cyanation reactions can be exothermic, and on a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.[7][8]
-
Hazardous Byproducts: Depending on the reaction conditions, hazardous byproducts may be generated.
4. How can I monitor the progress of a reaction involving N-(Cyanomethyl)acetamide?
Several analytical techniques can be employed for reaction monitoring:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the starting materials, intermediates, and products. A reverse-phase method with a C18 or C8 column is a good starting point.[9][10]
-
Gas Chromatography (GC): For volatile components, GC can be used. Derivatization may be necessary for polar compounds like N-(Cyanomethyl)acetamide to improve their chromatographic behavior.[11]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of reaction progress at the lab scale.
Troubleshooting Guide for Scale-Up
Scaling up a chemical reaction is not always straightforward. Issues that are manageable on a small scale can become significant challenges in a larger reactor. This guide provides a systematic approach to troubleshooting common problems encountered when scaling up reactions involving N-(Cyanomethyl)acetamide.
Part 1: Reaction-Specific Issues
Q1: My reaction is showing low conversion at a larger scale. What should I do?
Low conversion upon scale-up is a common issue and can be attributed to several factors.
Caption: Troubleshooting workflow for low reaction conversion.
-
Inadequate Mixing: As the reactor size increases, achieving homogeneous mixing becomes more challenging.[12] Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction.
-
Solution: Optimize the agitator speed and design. For viscous reaction mixtures, consider using an anchor or helical ribbon impeller.
-
-
Temperature Control: The surface area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[13] If the reaction is endothermic, it may not be reaching the optimal temperature.
-
Solution: Ensure the heating/cooling jacket is functioning correctly and that the heat transfer fluid is at the appropriate temperature. Consider using a reactor with a better heat transfer coefficient.
-
-
Reagent Addition Rate: In a large reactor, the rate of reagent addition can significantly impact the reaction. Adding a reagent too quickly can lead to localized high concentrations and side reactions.
-
Solution: Slow down the addition of the limiting reagent to maintain a more constant concentration throughout the reaction.
-
Q2: I am observing an increase in side products upon scale-up. How can I minimize them?
The formation of impurities is a major concern in pharmaceutical manufacturing.[14]
-
Hydrolysis: The amide and nitrile groups in N-(Cyanomethyl)acetamide can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[9][15] This can lead to the formation of acetic acid, aminoacetonitrile, and other degradation products.
-
Solution: Carefully control the pH and temperature of the reaction. If possible, use milder reaction conditions.
-
-
Dimerization/Polymerization: Under certain conditions, molecules with active methylene groups can undergo self-condensation or polymerization.
-
Solution: Optimize the reaction concentration and temperature. Consider adding the starting material slowly to a solution of the other reagents to keep its concentration low.
-
Part 2: Process-Related Issues
Q3: I am concerned about the risk of a thermal runaway reaction. How can I assess and mitigate this risk?
Thermal runaway is a critical safety hazard in chemical manufacturing.[6]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of the synthesis reaction (MTSR).
-
Process Controls: Implement robust temperature control systems with independent high-temperature alarms and emergency cooling capabilities.
-
Dosing Control: For highly exothermic reactions, control the reaction rate by limiting the addition of one of the reagents (semi-batch operation).
Q4: My product is difficult to crystallize and purify at a larger scale. What are the potential causes and solutions?
Crystallization is a key purification step, and its success at a large scale depends on several factors.
-
Supersaturation Control: In a large crystallizer, maintaining uniform supersaturation is challenging due to temperature and concentration gradients.[13] This can lead to the formation of fines or oils.
-
Solution: Control the cooling rate carefully and ensure good mixing to minimize temperature gradients. Consider using a seeding strategy to control crystal growth.
-
-
Impurity Effects: The presence of impurities can inhibit crystal growth or alter the crystal habit.
-
Solution: Ensure the purity of the starting materials and solvents. If impurities are generated during the reaction, consider a pre-purification step before crystallization.
-
-
Solvent Selection: The choice of solvent is critical for successful crystallization.
-
Solution: Perform solubility studies to identify a suitable solvent or solvent mixture that provides good solubility at high temperatures and low solubility at low temperatures.
-
Experimental Protocols
The following protocols are provided as examples and should be optimized for your specific needs and equipment.
Lab-Scale Synthesis of N-(Cyanomethyl)acetamide
This protocol is based on the acylation of aminoacetonitrile hydrochloride.
Materials:
-
Aminoacetonitrile hydrochloride
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend aminoacetonitrile hydrochloride (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension.
-
Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for lab-scale synthesis of N-(Cyanomethyl)acetamide.
Conceptual Large-Scale Synthesis of N-(Cyanomethyl)acetamide
This conceptual process is based on the reaction of methyl cyanoacetate with ammonia, adapted from patents for cyanoacetamide synthesis.[13][16]
Equipment:
-
Jacketed glass-lined reactor with temperature control and agitation
-
Addition vessel for liquid ammonia
-
Filtration or centrifugation equipment
-
Dryer
Procedure:
-
Charge the reactor with a solution of methyl cyanoacetate in a suitable solvent (e.g., methanol).
-
Cool the reactor contents to -10 to -5 °C.[13]
-
Slowly introduce liquid ammonia into the reactor, maintaining the temperature within the specified range.
-
After the addition is complete, hold the reaction mixture at a controlled temperature to ensure complete conversion.
-
Cool the reaction mixture further to -15 to -10 °C to crystallize the product.[13]
-
Isolate the crude N-(Cyanomethyl)acetamide by filtration or centrifugation.
-
Wash the filter cake with cold solvent.
-
Dry the product under vacuum.
Analytical Methods
Reaction Monitoring and Purity Assessment by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
This method should be validated for your specific application to ensure it is stability-indicating.[17]
References
-
Reactions of Nitriles - Chemistry Steps. [Link]
-
Reduced-Heat Transfer Area Reactor for Scale-up Study of Batch Cooling Crystallization. [Link]
- CN111925302A - Synthesis method of cyanoacetamide - Google P
-
How the study of a accdent case histories can prevent runaway reaction accidents to occur again - IChemE. [Link]
-
Nitrile to Amide - Common Conditions. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
- Synthesis of chloroacetamide compound with large steric hindrance by water phase reaction - Google P
-
Runaway reactions, case studies, lessons learned - ARIA. [Link]
- N, the preparation method of N-dimethyl chloroacetamide - Google P
-
L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride - Organic Syntheses Procedure. [Link]
-
Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. [Link]
-
chloroacetamide - Organic Syntheses Procedure. [Link]
-
N-(Cyanomethyl)acetamide | C4H6N2O | CID 354969 - PubChem - NIH. [Link]
-
Malonic acid - Organic Syntheses Procedure. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - SciSpace. [Link]
-
EI/MS/MS spectra of N-monosubstituted cyanoacetamides - ResearchGate. [Link]
-
cyanoacetamide by GC - Chromatography Forum. [Link]
-
acetylglycine - Organic Syntheses Procedure. [Link]
-
Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. [Link]
-
Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC - NIH. [Link]
-
α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. [Link]
-
Acetamide, n-(cyanomethyl)- - Cheméo. [Link]
-
Reactive crystallization: From mixing to control of kinetics by additives - ResearchGate. [Link]
Sources
- 1. N-(シアノメチル)アセトアミド ≥97.0% (elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]
- 2. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale crystallization of proteins for purification and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN111925302A - Synthesis method of cyanoacetamide - Google Patents [patents.google.com]
- 14. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 17. ijper.org [ijper.org]
Technical Support Center: A Guide to Preventing Unwanted Polymerization of N-(Cyanomethyl)acetamide Derivatives
Welcome to the technical support center for N-(Cyanomethyl)acetamide and its derivatives. As a valued member of the research and development community, you are likely leveraging these versatile compounds for their unique chemical properties. However, their reactivity can also present a significant challenge: unintended polymerization. This guide is designed to provide you, our fellow scientists and drug development professionals, with the expertise and practical protocols needed to understand, troubleshoot, and prevent this common issue, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with N-(Cyanomethyl)acetamide derivatives.
Q1: Why is my N-(Cyanomethyl)acetamide derivative turning into a solid or viscous gel?
A1: This is a classic sign of polymerization. N-(Cyanomethyl)acetamide derivatives are susceptible to two primary polymerization mechanisms due to their molecular structure:
-
Anionic Polymerization: The hydrogen atoms on the carbon between the cyano (-CN) and amide (-CONH-) groups are acidic[1]. Weak bases, including trace amounts of moisture, amines, or residues on glassware, can remove a proton, creating a carbanion. This carbanion can then attack another monomer molecule, initiating a rapid, chain-growth polymerization, much like the well-known polymerization of cyanoacrylates ("super glues")[2][3][4].
-
Free Radical Polymerization: Like many organic molecules, these derivatives can also polymerize via a free-radical mechanism. This pathway is often initiated by external energy sources like heat, UV light, or the presence of radical-generating impurities[3].
Q2: What are the early warning signs of polymerization?
A2: Early detection is key to salvaging your work. Be vigilant for the following indicators:
-
A noticeable increase in the viscosity of a liquid sample.
-
The appearance of cloudiness, haziness, or fine precipitates in a solution.
-
The sample feeling warm to the touch, indicating an exothermic polymerization reaction.
-
Inconsistent results in your reactions, such as lower-than-expected yields, which may suggest your starting material is being consumed by polymerization.
Q3: My reagent is partially polymerized. Can I still use the remaining liquid portion?
A3: It is strongly advised not to. Partial polymerization indicates that the stabilizing inhibitors have been compromised or consumed. The remaining material is likely on the verge of polymerizing further and contains oligomers that will interfere with accurate measurements and reaction stoichiometry. Using such a reagent will lead to irreproducible and unreliable experimental outcomes.
Q4: What is the single most important factor in preventing polymerization during storage?
A4: Maintaining a strictly anhydrous and slightly acidic environment is crucial. Moisture is a primary initiator for anionic polymerization, the most common and rapid pathway[2][5]. The presence of an acid stabilizer neutralizes basic initiators, effectively halting this process before it can begin[3][4].
Troubleshooting Guide: In-Experiment Polymerization
Encountering polymerization mid-experiment can be frustrating. This guide helps you diagnose the cause and implement corrective actions for future attempts.
| Symptom Observed | Potential Root Cause | Recommended Corrective Actions & Solutions |
| Reagent solidifies upon storage. | 1. Depletion of inherent stabilizers over time. 2. Exposure to atmospheric moisture from repeated opening of the container. 3. Storage at elevated temperatures. | 1. Add Stabilizers: For long-term storage, add a combination of an acidic stabilizer (e.g., 10-100 ppm of methanesulfonic acid) and a free-radical inhibitor (e.g., 100-500 ppm of hydroquinone).[3] 2. Inert Atmosphere: Blanket the reagent with a dry, inert gas like argon or nitrogen before sealing.[6] 3. Cold Storage: Store in a cool, dark place, ideally in a refrigerator or freezer rated for chemical storage.[3][7] |
| Reaction mixture gels during base addition. | The base used in your reaction is a potent initiator for anionic polymerization. | 1. Slow Addition at Low Temperature: Add the basic reagent slowly and at a reduced temperature (e.g., 0 °C or below) to control the reaction rate and dissipate heat. 2. Use Non-Nucleophilic Bases: If possible, substitute with a sterically hindered, non-nucleophilic base. 3. Optimize Stoichiometry: Ensure you are not using a large excess of the base. |
| Polymer precipitates after adding a reagent from a commercial supplier. | The commercial reagent may contain basic impurities or residual moisture. | 1. Reagent Purification: Purify the suspect reagent before use (e.g., distillation, recrystallization). 2. Use Anhydrous Solvents: Always use freshly dried, anhydrous-grade solvents. |
| Solution becomes viscous when heated. | Thermal energy is initiating a free-radical polymerization. | 1. Reduce Temperature: Conduct the reaction at the lowest feasible temperature. 2. Introduce a Radical Inhibitor: Add a small amount of a free-radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone to the reaction mixture.[8][9] 3. Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil. |
Understanding the Polymerization Mechanisms
A deeper understanding of the polymerization pathways is essential for effective prevention.
Anionic Polymerization Pathway
This is often the most aggressive pathway for cyano-functionalized compounds. It is initiated by nucleophiles or bases, with water being a ubiquitous culprit. The strong electron-withdrawing properties of the cyano and amide groups make the adjacent carbon atom susceptible to deprotonation, creating a propagating carbanion[3][4].
Free-Radical Polymerization Pathway
Initiated by heat, light, or a radical source, this pathway involves the formation of a highly reactive free radical that propagates through the monomer supply. While often less rapid than the anionic route for these specific compounds, it is a significant cause of degradation during heating or prolonged storage[3].
Experimental Protocols for Polymerization Prevention
Proactive measures are the most effective strategy. Follow these protocols to ensure the stability of your N-(Cyanomethyl)acetamide derivatives.
Table of Common Polymerization Inhibitors
| Inhibitor Type | Inhibitor Name | Mechanism | Typical Concentration | Primary Use Case |
| Anionic | Methanesulfonic Acid (MSA) | Acidic Stabilizer | 10 - 100 ppm | Storage & Reactions |
| Anionic | Trifluoroacetic Acid (TFA) | Acidic Stabilizer | 10 - 100 ppm | Storage & Reactions |
| Free Radical | Hydroquinone (HQ) | Radical Scavenger | 100 - 1000 ppm | Storage & Heated Reactions |
| Free Radical | p-Methoxyphenol (MEHQ) | Radical Scavenger | 100 - 1000 ppm | Storage & Heated Reactions |
| Free Radical | Butylated Hydroxytoluene (BHT) | Radical Scavenger | 200 - 2000 ppm | Storage & Heated Reactions |
Note: Concentrations are starting points. Optimization may be required for your specific derivative and application.
Protocol 1: Stabilizing Purified Derivatives for Storage
This protocol should be performed immediately after synthesis and purification.
-
Prepare Glassware: Ensure all glassware is meticulously cleaned and oven-dried to remove any surface moisture or basic residues. Acid-washing glassware is a highly recommended practice.[3]
-
Prepare Inhibitor Stock Solutions: Create dilute stock solutions of your chosen inhibitors in a compatible, anhydrous solvent (e.g., acetonitrile or dichloromethane). This allows for accurate addition of ppm-level quantities.
-
Cool the Derivative: If your purified compound is warm from purification (e.g., distillation), cool it to room temperature or below before adding inhibitors.
-
Add Anionic Inhibitor: Using a calibrated micropipette, add the acidic stabilizer stock solution to the purified derivative to achieve the target concentration (e.g., 50 ppm MSA). Swirl gently to mix.
-
Add Radical Inhibitor: Add the phenolic inhibitor stock solution to achieve the target concentration (e.g., 500 ppm Hydroquinone). Swirl gently to mix.[3][8]
-
Inert Gas Blanketing: Flush the headspace of the storage container with a stream of dry argon or nitrogen.[6]
-
Seal and Store: Tightly seal the container using a cap with a chemically resistant liner (e.g., PTFE). Wrap the container in foil to protect from light and store at the recommended temperature (typically 2-8 °C).
Protocol 2: Preventing Polymerization During a Reaction
This protocol outlines best practices for setting up a chemical reaction involving an N-(Cyanomethyl)acetamide derivative.
-
Glassware Preparation: Use flame-dried or oven-dried glassware assembled under an inert atmosphere.
-
Solvent Preparation: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of dry argon or nitrogen using a Schlenk line or a balloon.
-
Reagent Purity: Ensure all other reagents, especially amines or bases, are pure and dry. Distill or purify them if their quality is uncertain.
-
Order of Addition: Add the N-(Cyanomethyl)acetamide derivative to the reaction solvent first. If the reaction conditions are basic, add the base last, slowly, and at a reduced temperature.
-
Temperature Control: Use an ice bath or cryocooler to maintain a consistent, low temperature, especially during the addition of reactive reagents.
-
Monitor the Reaction: Keep a close watch for any of the early warning signs of polymerization (viscosity changes, precipitation). If observed, the reaction should be immediately quenched and re-evaluated.
By implementing these guidelines, you can significantly mitigate the risk of unwanted polymerization, leading to more successful and reproducible research with N-(Cyanomethyl)acetamide derivatives.
References
- CN1224713A - Method of producing aminocyanoacetamide - Google P
-
WO/2020/107197 POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF - WIPO Patentscope. (URL: [Link])
- US20070078207A1 - Stabilizer cyanoacrylate formulations - Google P
-
Cyanoacrylates - NORTHWEST POLYMERS INC. (URL: [Link])
-
How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (URL: [Link])
-
Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC - NIH. (URL: [Link])
-
Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. (URL: [Link])
-
"Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology - AFINITICA. (URL: [Link])
-
Cyanoacetamide - Wikipedia. (URL: [Link])
-
Handling and Storage of Chemicals - University of Ottawa. (URL: [Link])
-
What are Radical inhibitors and their role in a reaction? - CurlyArrows Organic Chemistry. (URL: [Link])
-
How to Safely Handle Reactive Chemicals - The Chemistry Blog. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. afinitica.com [afinitica.com]
- 5. Cyanoacrylates - NORTHWEST POLYMERS INC. [nwpolymersinc.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. uottawa.ca [uottawa.ca]
- 8. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 9. curlyarrows.com [curlyarrows.com]
Validation & Comparative
Comparative Guide: Malononitrile vs. N-(Cyanomethyl)acetamide for Pyridine Synthesis
This guide provides an objective, technical comparison between Malononitrile and N-(Cyanomethyl)acetamide for the synthesis of pyridine derivatives.
Note on Nomenclature & Scope:
-
Malononitrile (MN):
(CAS: 109-77-3). The industry standard for synthesizing 2-amino-3-cyanopyridines. -
N-(Cyanomethyl)acetamide (CMA):
(CAS: 4814-80-6). A specialized reagent often utilized for acetamido-functionalization or radical-based couplings. -
Distinction: This guide distinguishes CMA from 2-Cyanoacetamide (
), which is the classic alternative to malononitrile for 2-pyridone synthesis.
Executive Summary
For the medicinal chemist or process engineer, the choice between Malononitrile (MN) and N-(Cyanomethyl)acetamide (CMA) represents a choice between kinetic efficiency and functional complexity .
-
Choose Malononitrile if your goal is the rapid, high-yield construction of the pyridine core, specifically 2-amino-3-cyanopyridines . It acts as a "powerhouse" C-C-N donor in multicomponent reactions (MCRs) due to its high acidity (
). -
Choose N-(Cyanomethyl)acetamide if your target requires the introduction of an acetamido-methyl side chain or if you are utilizing radical-mediated mechanisms (e.g., oxidative coupling). CMA is significantly less acidic (
) and is poor for standard Knoevenagel condensations, but excels in Vilsmeier-Haack type cyclizations or radical alkylations.
Decision Matrix
| Feature | Malononitrile (MN) | N-(Cyanomethyl)acetamide (CMA) |
| Primary Product | 2-Amino-3-cyanopyridines | Acetamido-functionalized pyridines / Imidazoles |
| Reaction Type | Ionic (Knoevenagel / Michael) | Radical / Vilsmeier-Haack |
| Acidity ( | ~11 (Highly Reactive) | ~20 (Low Reactivity as Nucleophile) |
| Atom Economy | High (incorporated into ring) | Moderate (often loses parts or requires co-oxidants) |
| Safety Profile | High Toxicity (Cyanide metabolism) | Moderate Toxicity |
Mechanistic Divergence
The fundamental difference lies in how the methylene (
Malononitrile: The "Double-Nitrile" Activation
In MN, the methylene is flanked by two strong electron-withdrawing nitrile groups. This makes deprotonation facile even with weak bases (e.g., piperidine, ammonium acetate), driving rapid Knoevenagel condensation with aldehydes.
Pathway: Aldehyde + MN
N-(Cyanomethyl)acetamide: The "Amide-Nitrile" Mismatch
In CMA (
Mechanistic Visualization (DOT)
Figure 1: Divergent reaction pathways. MN follows a classic ionic condensation route, while CMA typically requires radical activation or specific electrophilic partners.
Experimental Protocols & Data
Protocol A: Malononitrile (Standard Pyridine Synthesis)
Target: 2-Amino-4-aryl-3-cyanopyridine derivatives. Method: One-pot multicomponent reaction (MCR).
-
Reagents: Aromatic aldehyde (1.0 eq), Acetophenone derivative (1.0 eq), Malononitrile (1.0 eq), Ammonium Acetate (1.5 eq).
-
Solvent: Ethanol (or solvent-free).
-
Procedure:
-
Yield: Typically 85–95% .
-
Validation: IR shows distinct
stretch (~2200 cm⁻¹) and bands (~3300–3400 cm⁻¹).
Protocol B: N-(Cyanomethyl)acetamide (Functionalization/Cyclization)
Target: Introduction of cyanomethyl group or Vilsmeier cyclization. Method: Radical Cross-Dehydrogenative Coupling (CDC) or Vilsmeier-Haack.
Note: CMA is rarely used for de novo pyridine ring construction. The protocol below describes its use to functionalize pyridine precursors.
-
Reagents: Pyridine/Quinoline substrate (1.0 eq), N-(Cyanomethyl)acetamide (2.0 eq), Oxidant (e.g., DTBP or Selectfluor), Catalyst (FeCl₃ or Ag salt).
-
Solvent: Chlorobenzene or Acetonitrile.
-
Procedure:
-
Dissolve substrate and CMA in solvent under inert atmosphere (
). -
Add catalyst (10 mol%) and oxidant (2.0 eq).
-
Heat to 100–120°C for 12–24 hours.
-
Quench with saturated
. Extract with DCM.
-
-
Yield: Typically 40–65% (Lower atom economy due to radical pathway).
-
Mechanism: Generation of
or radical species which attacks the electron-deficient heterocycle.
Comparative Analysis Data
The following table contrasts the performance of both reagents in the context of heterocyclic synthesis.
| Metric | Malononitrile (MN) | N-(Cyanomethyl)acetamide (CMA) |
| Reaction Time | Fast (10 min - 4 hours) | Slow (12 - 24 hours) |
| Temperature | Mild (RT to 80°C) | High (>100°C often required) |
| Catalyst Requirement | Simple Bases (Piperidine, | Metal Catalysts (Fe, Cu) or Oxidants |
| Regioselectivity | High (C-3 Cyano, C-2 Amino) | Variable (Depends on radical stability) |
| Functional Group Tolerance | High (Compatible with -OH, -NO2, -Cl) | Moderate (Sensitive to oxidants) |
| Cost Efficiency | High (Cheap, high yield) | Moderate (Reagent excess required) |
Why MN Dominates Pyridine Synthesis
Malononitrile's ability to form the Enaminonitrile intermediate is key. This intermediate is a "push-pull" alkene that reacts avidly with electrophiles (chalcones) to close the pyridine ring. CMA lacks this ability because the amide group does not provide sufficient electron-withdrawing power to stabilize the initial carbanion for Knoevenagel condensation under mild conditions.
References
-
Standard MN Protocol: Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.
-
CMA Radical Reactivity: Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds.[3] PubMed / NIH.
-
Vilsmeier-Haack Context: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines. NIScPR.
-
Malononitrile Review: The Chemistry of Malononitrile and its derivatives. ResearchGate.
-
CMA Properties: N-(Cyanomethyl)acetamide | C4H6N2O | PubChem. NIH.
Sources
- 1. 2-Pyridone synthesis [organic-chemistry.org]
- 2. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 3. Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls [organic-chemistry.org]
The Strategic Value of Cyanomethylation in Synthesis
An In-Depth Comparative Guide to Cyanomethylating Agents for Organic Synthesis
The introduction of the cyanomethyl group (–CH₂CN) is a fundamental transformation in organic chemistry, critical to the synthesis of numerous pharmaceuticals, agrochemicals, and biologically active compounds.[1] The nitrile moiety is not merely a feature of the final product but also a versatile synthetic intermediate, readily convertible into primary amines, carboxylic acids, amides, and heterocycles like tetrazoles.[1][2][3] Given its importance, a diverse array of cyanomethylating agents and methodologies has been developed.
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of prominent cyanomethylating agents. We will delve into their reactivity, selectivity, substrate scope, and operational safety, supported by experimental data and detailed protocols. Our focus is on the causality behind methodological choices, empowering you to select the optimal strategy for your specific synthetic challenge.
The cyanomethyl group is a powerful building block in molecular design. Its inclusion can significantly alter the physicochemical properties of a molecule, impacting solubility, metabolic stability, and target binding affinity. In drug discovery, the nitrile group is a key structural unit in various approved drugs.[2] Furthermore, its synthetic flexibility allows for late-stage functionalization, a crucial capability in medicinal chemistry for generating analogues and optimizing lead compounds.[4]
This guide compares agents based on the nature of the cyanomethyl source, highlighting the mechanistic pathways that govern their reactivity.
Acetonitrile: The Atom-Economical Workhorse
Acetonitrile (CH₃CN) is an ideal source for the cyanomethyl group due to its low cost, ready availability, and high atom economy.[2] However, its C-H bonds are relatively inert (pKa ≈ 31.3 in DMSO), necessitating specific activation strategies.[5][6]
Transition Metal-Catalyzed C-H Activation
One of the most powerful strategies involves the direct C(sp³)–H activation of acetonitrile by a transition metal catalyst. This approach avoids the pre-functionalization of the cyanomethyl source and often exhibits excellent functional group tolerance.
-
Mechanism Rationale: The general mechanism involves the coordination of acetonitrile to the metal center, followed by C-H bond cleavage to form a cyanomethyl-metal intermediate. This species then engages with the substrate in a cross-coupling reaction. The choice of metal (e.g., Cu, Fe, Pd, Ni, Rh) is critical as it dictates the substrate scope and reaction conditions.[2][7]
-
Comparative Performance:
-
Copper (Cu) Catalysis: Particularly effective for the cyanomethylation of imines and α,β-unsaturated alkenes, affording arylacrylonitriles and β,γ-unsaturated nitriles in high yields (69–98%).[1][5] These reactions tolerate a wide range of functional groups.[5]
-
Iron (Fe) Catalysis: Provides a non-toxic and economical option for the amine-directed C(sp²)–H cyanomethylation of arylamines and aminopyridines.[2][8] This method offers good regioselectivity and is a greener alternative to precious metal catalysts.[8]
-
Palladium (Pd) Catalysis: Enables the direct cyanomethylation of unactivated C(sp³)–H bonds in aliphatic amides, a challenging transformation.[9] This reaction is typically directed by a bidentate auxiliary group (e.g., 8-aminoquinoline) to achieve high regioselectivity, preferentially activating methyl C-H bonds over methylene C-H bonds.[9]
-
Rhodium (Rh) Catalysis: Synergistic Rh/silane catalysis has been developed for the highly regio- and enantioselective allylic cyanomethylation, producing chiral homoallylic nitriles with excellent yields (up to 98%) and enantioselectivity (>99% ee).[1][6]
-
Metal-Free Radical Cyanomethylation
To circumvent issues of metal toxicity and contamination, which are critical concerns in the pharmaceutical industry, metal-free approaches have gained prominence.[2] These methods typically employ a chemical oxidant to generate a cyanomethyl radical from acetonitrile.
-
Mechanism Rationale: An oxidant, such as tert-butyl peroxybenzoate (TBPB) or di-tert-butyl peroxide (DTBP), thermally decomposes to form highly reactive radicals. These radicals abstract a hydrogen atom from acetonitrile to generate the key cyanomethyl radical (•CH₂CN).[2][3] This electrophilic radical then adds to a suitable substrate.[3][10]
-
Comparative Performance: This strategy is effective for the cyanomethylation of substrates like aryl alkynoates (forming coumarins), oxindoles, and fluorenes.[3][11] It is an operationally simple protocol that provides access to highly functionalized and sterically hindered structures that can be difficult to synthesize via other means.[11]
Haloacetonitriles: The High-Reactivity Radical Precursors
Reagents like bromoacetonitrile (BrCH₂CN) are more reactive than acetonitrile and serve as excellent precursors for the cyanomethyl radical under milder conditions, often facilitated by photoredox catalysis.
-
Mechanism Rationale: Visible-light photoredox catalysis provides a powerful method for generating radicals under exceptionally mild conditions. A photocatalyst (e.g., Ir(ppy)₃) absorbs light and enters an excited state. This excited catalyst can then reduce bromoacetonitrile via single-electron transfer (SET), causing fragmentation into a bromide anion and the desired cyanomethyl radical.[12][13]
-
Comparative Performance: This method is highly effective for the direct C-H cyanomethylation of electron-rich heterocycles.
-
Indoles: Can be selectively cyanomethylated at the C2 or C3 position. The reaction proceeds at room temperature and tolerates a wide range of functional groups, providing rapid access to valuable building blocks.[12]
-
Imidazopyridines: Undergo regioselective C3-cyanomethylation, a transformation that has been successfully applied to the efficient synthesis of drugs like zolpidem and alpidem.[14]
-
Silylacetonitriles: The Nucleophilic Powerhouses
(Trimethylsilyl)acetonitrile (TMSCH₂CN) functions as a robust nucleophilic cyanomethylating agent, serving as a synthetic equivalent of the ⁻CH₂CN anion.
-
Mechanism Rationale: In the presence of a catalytic amount of a Lewis base (e.g., cesium acetate, lithium acetate), TMSCH₂CN reacts with carbonyl compounds or imines.[15][16] The Lewis base is thought to activate the silicon center, facilitating the transfer of the cyanomethyl group to the electrophilic carbon of the substrate.
-
Comparative Performance: This method is the go-to choice for preparing β-hydroxynitriles from aldehydes and ketones and β-amino nitriles from imines.[15] The reactions are often high-yielding and, in the case of chiral N-(tert-butylsulfinyl)imines, can proceed with excellent diastereoselectivity.[15]
Other Specialized Agents
-
Cyanoacetic Acid: This inexpensive, solid reagent can function as a masked electrophilic cyanomethylating agent.[17][18] In the presence of an iodine source, it is believed to generate iodoacetonitrile in situ via an iodination-decarboxylation sequence. This protocol is effective for the cyanomethylation of amines and carboxylic acids, offering a wide substrate scope and simple manipulation.[17]
-
Tosyl Cyanide: While often used for cyanation or sulfonylation, tosyl cyanide can also participate in cyanomethylation reactions, particularly under electrochemical conditions.[19][20][21] Practical and mild electrochemical cyanomethylation of trimethylammonium salts has been demonstrated, avoiding the need for stoichiometric reducing agents.[19][22]
Comparative Data Summary
The following table summarizes the performance of various cyanomethylating systems, providing a quick reference for selecting an appropriate method.
| Method / Reagent | Activation / Catalyst System | Typical Substrate Type | Typical Yield Range (%) | Key Features & Remarks |
| Acetonitrile | Copper (Cu) Catalysis | Imines, α,β-Alkenes | 69 - 98% | Tolerates a wide range of functional groups; good for synthesizing acrylonitriles.[1][5] |
| Acetonitrile | Iron (Fe) Catalysis | Arylamines, Aminopyridines | Moderate to Good | Amine-directed C-H cyanomethylation; non-toxic and economical catalyst.[2][8] |
| Acetonitrile | Palladium (Pd) Catalysis | Aliphatic Amides (with DG) | Moderate to Good | Directs functionalization of unactivated C(sp³)–H bonds; high regioselectivity.[9] |
| Acetonitrile | Rhodium (Rh) / Silane Catalysis | Allylic Carbonates | up to 98% | Provides chiral homoallylic nitriles with high enantioselectivity (>99% ee).[1][6] |
| Acetonitrile | TBPB or DTBP (Oxidant) | Oxindoles, Fluorenes, Alkynes | 45 - 70% | Metal-free radical process; good for constructing quaternary carbon centers.[2][11] |
| Bromoacetonitrile | Ir(ppy)₃ / Visible Light | Indoles, Imidazopyridines | 16 - 90% | Photoredox catalysis under mild conditions; excellent for electron-rich heterocycles.[12][13] |
| TMSCH₂CN | Lewis Base (e.g., CsOAc) | Aldehydes, Ketones, Imines | Good to High | Nucleophilic addition to form β-hydroxy/amino nitriles; can be highly diastereoselective.[15] |
| Cyanoacetic Acid | Iodination / Decarboxylation | Amines, Carboxylic Acids | Good | Inexpensive reagent acts as a masked electrophile; operationally simple.[17] |
Visualization of Key Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the core mechanistic pathways.
Caption: Core strategies for generating reactive cyanomethyl species.
Caption: Mechanism of metal-free radical cyanomethylation.
Caption: Catalytic cycle for photoredox cyanomethylation of indoles.
Experimental Protocols
The following protocols are representative examples for key cyanomethylation strategies. They are intended as a validated starting point for methodology development.
Protocol 1: Fe-Catalyzed C-H Cyanomethylation of Arylamines[2][8]
This protocol describes the amine-directed cyanomethylation of an aniline derivative using acetonitrile.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aniline substrate (0.5 mmol, 1.0 equiv.), FeCl₂ (10 mol%, 0.05 mmol), and a magnetic stir bar.
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add acetonitrile (3.0 mL) as both the solvent and cyanomethyl source.
-
Initiation: Add di-tert-butyl peroxide (DTBP) (3.0 equiv., 1.5 mmol) to the mixture via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired arylacetonitrile.
-
Self-Validation: The reaction's success is contingent on the directing amino group; replacing it with other functionalities halts the reaction. Control experiments adding radical scavengers (like TEMPO) should significantly inhibit product formation, confirming the radical nature of the process.[2]
Protocol 2: Photoredox Cyanomethylation of Indoles[12][13]
This protocol details the visible-light-mediated cyanomethylation of an indole substrate.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the indole substrate (0.2 mmol, 1.0 equiv.), Ir(ppy)₃ (1-2 mol%, 0.002-0.004 mmol), and a suitable base such as K₂CO₃ (2.0 equiv., 0.4 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMSO, 2.0 mL). Add bromoacetonitrile (1.5-2.0 equiv., 0.3-0.4 mmol).
-
Reaction Conditions: Seal the vial and place it approximately 5 cm from a blue LED lamp (40 W). Stir the mixture vigorously at room temperature for 12-24 hours. Ensure the reaction is protected from ambient light.
-
Workup: Upon completion (monitored by TLC or LC-MS), dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the cyanomethylated indole.
-
Self-Validation: The reaction should not proceed in the absence of either the photocatalyst or light, confirming the photoredox pathway. Quenching experiments can further elucidate the mechanism.[12]
Conclusion and Future Outlook
The field of cyanomethylation continues to evolve, driven by the need for milder, more selective, and sustainable synthetic methods. While traditional agents based on cyanide salts have been largely superseded due to toxicity, modern approaches utilizing acetonitrile, haloacetonitriles, and silylacetonitriles offer a powerful and versatile toolkit for the synthetic chemist.
The choice of a cyanomethylating agent is a strategic decision based on substrate compatibility, desired functional group tolerance, and scalability. Metal-catalyzed C-H activation of acetonitrile represents a highly atom-economical and convergent strategy. For sensitive substrates or applications where metal contamination is unacceptable, metal-free radical methods or visible-light photoredox catalysis provide excellent, mild alternatives. For targeted additions to carbonyls, silylated reagents remain unparalleled.
Future developments will likely focus on expanding the scope of enantioselective cyanomethylation, discovering new earth-abundant metal catalysts, and harnessing novel activation modes like electrochemistry to further improve the green credentials of this vital transformation.
References
- A Comparative Guide to Cyanomethylation Methods for Organic Synthesis - Benchchem. ()
- Cyanomethyl
- A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Publishing. ()
- A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Publishing. ()
- A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkyno
- Application Notes and Protocols for the Generation of Cyanomethyl Species from Acetonitrile-Nickel Complexes - Benchchem. ()
- Nitrile synthesis by C-C coupling (Cyanomethyl
- Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile.
- Cyanoacetic Acid as a Masked Electrophile: Transition-Metal-Free Cyanomethylation of Amines and Carboxylic Acids | Request PDF - ResearchG
- Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC - PubMed Central. ()
- Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its deriv
- Visible-Light-Promoted Direct C3-H Cyanomethyl
- Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC - NIH. ()
- Cyanomethylation of acetonitrile with amides.
- Late-stage cyanomethylation of pharmaceuticals. Reaction conditions:...
- Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane C
- Figure 1 from Mukaiyama addition of (trimethylsilyl)
- Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis | Request PDF - ResearchG
- Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile | Organic Letters - ACS Public
- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. ()
- Water-Mediated Radical C−H Tosylation of Alkenes with Tosyl Cyanide - ResearchG
- Comparison of cyanation reactions. Conditions: Reactions were conducted...
- Photo-induced radical transformations of tosyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing). ()
- Cyanoacetic acid - Wikipedia. ()
- Ethyl cyanoacet
- Cyanoacetic Acid – HeiBei ChengXin - Sodium Cyanide. ()
- Palladium-catalyzed ligand-promoted site-selective cyanomethylation of unactivated C(sp3)–H bonds with acetonitrile - PMC - NIH. ()
- Cyanoacetic acid - Chem-Impex. ()
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- 4. researchgate.net [researchgate.net]
- 5. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to LC-MS Analysis of N-(Cyanomethyl)acetamide and Its Reaction Products
For researchers, scientists, and drug development professionals, the accurate identification and quantification of N-(Cyanomethyl)acetamide and its reaction products are critical for ensuring the purity, stability, and safety of pharmaceutical intermediates and final drug substances. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for this purpose, grounded in scientific principles and practical expertise. We will explore the nuances of different chromatographic approaches, delve into mass spectrometric detection, and compare LC-MS with alternative analytical techniques, all supported by experimental data and authoritative references.
Introduction to N-(Cyanomethyl)acetamide and Its Analytical Challenges
N-(Cyanomethyl)acetamide (C₄H₆N₂O, MW: 98.10 g/mol ) is a versatile building block in organic synthesis, particularly in the formation of nitrogen-containing heterocyclic compounds.[1] Its structure, featuring both a nitrile and an amide functional group, makes it susceptible to various reactions, including hydrolysis and cyclization, leading to a range of potential impurities and degradation products.
The primary analytical challenge lies in the polar nature of N-(Cyanomethyl)acetamide and its likely reaction products, such as its hydrolysis product, 2-(acetylamino)acetic acid. These compounds are often poorly retained on traditional reversed-phase (RP) liquid chromatography columns, necessitating specialized analytical strategies for effective separation and quantification.
Comparative Analysis of LC-MS Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for the analysis of non-volatile and polar small molecules due to its high sensitivity, selectivity, and ability to provide structural information.[2] We will compare two primary LC-MS approaches for the analysis of N-(Cyanomethyl)acetamide and its reaction products: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is the most common mode of liquid chromatography, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] While challenging for highly polar compounds, RPLC methods can be optimized for the analysis of moderately polar analytes like N-(Cyanomethyl)acetamide.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common starting point.[4] However, for increased retention of polar analytes, phases with polar end-capping or phenyl-hexyl phases can be beneficial.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. The addition of a small percentage of an acid, such as formic acid (typically 0.1%), is crucial for good peak shape and to promote ionization in positive ion mode mass spectrometry.[4]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for N-(Cyanomethyl)acetamide and its amine-containing reaction products, as the amide and potential amino groups can be readily protonated.
Anticipated Performance:
RPLC may provide adequate separation for N-(Cyanomethyl)acetamide from less polar impurities. However, very polar reaction products, like 2-(acetylamino)acetic acid, may have limited retention and elute near the solvent front, making accurate quantification challenging.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for the separation of highly polar compounds that are poorly retained in RPLC.[3][6] It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of an aqueous or polar modifier.[7]
Causality Behind Experimental Choices:
-
Stationary Phase: Amide-bonded phases, such as the Waters ACQUITY UPLC BEH Amide column, often provide excellent retention and peak shape for a wide range of polar compounds, including amides and amino acids.[8]
-
Mobile Phase: A high percentage of acetonitrile (e.g., >80%) with an aqueous buffer, such as ammonium formate or ammonium acetate, is used. The aqueous portion of the mobile phase acts as the strong eluting solvent.[6]
-
Mass Spectrometry: ESI in both positive and negative ion modes should be evaluated. While positive mode is suitable for the parent compound, the carboxylic acid group of the hydrolysis product, 2-(acetylamino)acetic acid, will be more sensitively detected in negative ion mode.
Anticipated Performance:
HILIC is expected to provide superior retention and separation for N-(Cyanomethyl)acetamide and its polar reaction products compared to RPLC. This leads to better resolution from the solvent front and improved quantitative accuracy.
Data Summary: RPLC vs. HILIC for Polar Analytes
The following table summarizes the expected chromatographic behavior of N-(Cyanomethyl)acetamide and its primary hydrolysis product, 2-(acetylamino)acetic acid, using RPLC and HILIC.
| Analyte | Property | Reversed-Phase (C18) | HILIC (Amide) |
| N-(Cyanomethyl)acetamide | Polarity | Moderately Polar | Moderately Polar |
| Expected Retention | Low to Moderate | Good | |
| Expected Peak Shape | Good (with acidic modifier) | Excellent | |
| 2-(acetylamino)acetic acid | Polarity | Highly Polar | Highly Polar |
| Expected Retention | Very Low (near void) | Excellent | |
| Expected Peak Shape | Potentially Poor | Excellent |
Experimental Protocols
The following protocols are provided as robust starting points for the LC-MS analysis of N-(Cyanomethyl)acetamide and its reaction products. Method validation should be performed according to ICH Q2(R2) guidelines to ensure the procedure is fit for its intended purpose.[9][10]
Sample Preparation
A simple "dilute and shoot" approach is often sufficient for the analysis of reaction mixtures.
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent. For RPLC, a mixture of water and acetonitrile (e.g., 50:50 v/v) is appropriate. For HILIC, a high percentage of acetonitrile (e.g., 90:10 acetonitrile:water v/v) should be used to match the initial mobile phase conditions and ensure good peak shape.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm filter prior to injection.
Recommended LC-MS Method: HILIC-MS/MS
This method is recommended for the simultaneous analysis of N-(Cyanomethyl)acetamide and its polar reaction products.
-
LC System: UPLC/UHPLC system
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm, or equivalent
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI (Positive and Negative switching)
-
Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative)
-
Desolvation Temperature: 500 °C
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| N-(Cyanomethyl)acetamide | 99.1 | 57.1 | Positive |
| 2-(acetylamino)acetic acid | 118.1 | 76.1 | Positive |
| 2-(acetylamino)acetic acid | 116.0 | 42.0 | Negative |
Note: MRM transitions should be optimized for the specific instrument used.
Alternative LC-MS Method: RPLC-MS/MS
This method can be employed if a HILIC column is not available or if the primary focus is on less polar impurities.
-
LC System: UPLC/UHPLC system
-
Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm, or equivalent[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-6 min: 95% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500 °C
-
MRM Transitions: (As listed in the HILIC method for positive mode)
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for the LC-MS analysis.
Potential Reaction Pathway: Hydrolysis
Caption: Hydrolysis of N-(Cyanomethyl)acetamide.
Comparison with Alternative Analytical Techniques
While LC-MS is the preferred method for its sensitivity and specificity, it is valuable to understand its performance in the context of other available techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11]
-
Applicability: Direct analysis of the polar and non-volatile N-(Cyanomethyl)acetamide and its hydrolysis product by GC-MS is not feasible.
-
Derivatization: To make these compounds amenable to GC-MS analysis, a derivatization step is required to increase their volatility.[12][13] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for derivatizing amides and carboxylic acids.[14]
-
Comparison:
-
Sample Preparation: GC-MS requires a more complex and time-consuming derivatization step, which can also introduce variability. LC-MS often allows for a simple "dilute and shoot" approach.
-
Sensitivity: Both techniques can offer high sensitivity.
-
Robustness: LC-MS is generally more robust for the analysis of polar and thermally labile compounds. The high temperatures of the GC inlet can sometimes lead to on-column degradation of sensitive analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative analysis (qNMR).
-
Applicability: ¹H and ¹³C NMR can definitively identify N-(Cyanomethyl)acetamide and its reaction products, provided they are present at sufficient concentrations.
-
Comparison:
-
Sensitivity: NMR is significantly less sensitive than LC-MS, typically requiring concentrations in the µg/mL to mg/mL range, whereas LC-MS can detect compounds at the pg/mL to ng/mL level.[15]
-
Quantification: qNMR can provide highly accurate and precise quantification without the need for reference standards for each analyte, by using a certified internal standard. However, it is less suitable for trace-level impurity analysis.
-
Throughput: NMR is a low-throughput technique compared to modern UPLC-MS systems.
-
Trustworthiness and Method Validation
To ensure the reliability and scientific integrity of the analytical data, the chosen LC-MS method must be validated. The validation should be conducted in accordance with the guidelines from the International Council for Harmonisation (ICH)[9][10] and regulatory bodies like the U.S. Food and Drug Administration (FDA).[1]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By rigorously validating the chosen LC-MS method, researchers can have high confidence in the accuracy and reliability of their results for N-(Cyanomethyl)acetamide and its reaction products.
References
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Agilent Technologies. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
- Bicker, W., Lammerhofer, M., & Lindner, W. (2005). Determination of N-acetyl-L-cysteine and its disulfide in human plasma by HILIC-MS/MS.
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D'Arienzo, C. J., et al. (2014). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters Corporation. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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PubChem. (n.d.). N-(Cyanomethyl)acetamide. Retrieved from [Link]
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Chrom Tech, Inc. (2023). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
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Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
- Zhang, T., et al. (2012). A sensitive and robust HILIC-MS/MS method for the simultaneous determination of ten polar auxin and cytokinin metabolites in rice. Analytica Chimica Acta, 749, 65-73.
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- Kostiainen, R., & Kauppila, T. J. (2009). Effect of the solvent on the ionization efficiency in ESI-MS. Journal of the American Society for Mass Spectrometry, 20(3), 435-442.
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Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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u-HAK. (2022). What is the difference between HILIC columns VS normal/reverse columns. Retrieved from [Link]
- Gika, H. G., et al. (2007). Hydrophilic interaction chromatography for the analysis of polar metabolites in biological fluids.
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Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
- Telepchak, M. J., et al. (2004). Forensic and clinical applications of solid phase extraction. Humana Press.
- Takeda, S., et al. (2019). Simultaneous determination of the neurotransmitters and free amino acids in rat organs by LC-MS analysis. Biological and Pharmaceutical Bulletin, 42(1), 117-124.
- Vanhoenacker, G., et al. (2004). Development and validation of a quantitative method for the determination of N-acetyl-L-cysteine in human plasma by liquid chromatography/tandem mass spectrometry.
- Metabolomics, 16(1), 10. (2020).
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Waters Corporation. (n.d.). Determination of Cationic Polar Pesticides and Plant Growth Regulators Using UPLC-MS/MS with the ACQUITY UPLC BEH Amide Column. Retrieved from [Link]
- Wrona, M., et al. (2015). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). RSC Advances, 5(82), 66835-66844.
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A Senior Application Scientist's Guide to Catalytic Synthesis of N-(Cyanomethyl)acetamide: A Head-to-Head Comparison
For researchers and professionals in drug development and fine chemical synthesis, N-(Cyanomethyl)acetamide (CAS 4814-80-6) stands out as a valuable and versatile intermediate. Its bifunctional nature, featuring both a reactive nitrile group and an amide linkage, makes it a crucial building block for a variety of nitrogen-containing heterocycles and other complex molecules. The efficiency of its synthesis is therefore a critical factor in the overall productivity of these research and development endeavors.
This guide provides an in-depth, head-to-head comparison of the primary catalytic strategies for the synthesis of N-(Cyanomethyl)acetamide. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in reaction mechanisms and performance data from analogous systems. Our objective is to equip you with the knowledge to select the optimal catalytic approach for your specific laboratory or industrial needs, balancing factors of yield, purity, cost, and environmental impact.
Core Synthetic Strategies: Two Primary Pathways to N-(Cyanomethyl)acetamide
The synthesis of N-(Cyanomethyl)acetamide can be approached via two principal retrosynthetic disconnections, each offering distinct advantages and challenges. The choice of pathway inherently influences the type of catalysis that can be employed.
-
Route A: N-Acetylation of Aminoacetonitrile. This is the most direct route, forming the amide bond by acetylating the primary amine of aminoacetonitrile. This pathway is amenable to a range of catalysts that activate either the amine or the acetylating agent.
-
Route B: Nucleophilic Cyanation of 2-Chloroacetamide. This strategy involves a substitution reaction where a cyanide source displaces the chloride from 2-chloroacetamide. This route's success hinges on effectively promoting the nucleophilic attack of the cyanide ion.
Caption: Primary synthetic pathways to N-(Cyanomethyl)acetamide.
Head-to-Head Catalyst Performance Comparison
The selection of a catalyst is paramount and is dictated by the chosen synthetic route. Below is a comparative table summarizing the most promising catalytic systems. It is important to note that while direct comparative studies for N-(Cyanomethyl)acetamide are scarce, the performance metrics provided are extrapolated from well-documented, analogous reactions in the scientific literature.
| Catalyst/System | Synthetic Route | Typical Conditions | Anticipated Yield | Pros | Cons |
| Alumina (Al₂O₃) | A: N-Acetylation | 150-200°C, Continuous-flow, Acetonitrile as reagent/solvent | Good to Excellent | Green, reusable catalyst, no hazardous reagents, high purity.[1][2] | Requires high temperatures and specialized flow chemistry setup.[2] |
| Triethylamine (Et₃N) | A: N-Acetylation | Room Temp, THF or DCM solvent, Acetyl Chloride as reagent | Moderate to Good | Mild conditions, common lab reagent, fast reaction times.[3] | Requires stoichiometric base, forms salt byproduct, uses hazardous acetyl chloride. |
| Zinc Chloride (ZnCl₂) | A: N-Acetylation | Solvent-free, 80-100°C, Acetic Anhydride as reagent | Good | Low catalyst loading (3 mol%), solvent-free conditions.[4] | Requires elevated temperatures. |
| Acetic Acid | A: N-Acetylation | 80-120°C, Ethyl Acetate as reagent/solvent | Good | Inexpensive catalyst, uses a less hazardous acylating agent.[5] | Requires elevated temperatures and longer reaction times. |
| Quaternary Ammonium Salts (e.g., Aliquat® 336) | B: Cyanation | Room Temp to 60°C, Biphasic (H₂O/Organic Solvent) | Excellent | Very high yields, mild conditions, low catalyst loading, ideal for industrial scale-up.[6][7] | Requires biphasic system, potential for emulsion formation. |
| Copper (II) Acetate (Cu(OAc)₂) | B: Cyanation | High Temperature (e.g., >100°C), Acetonitrile or other polar solvent | Moderate | Can be effective for certain cyanomethylations.[8] | Harsh reaction conditions, potential for metal contamination in the product.[8] |
In-Depth Analysis and Mechanistic Insights
Lewis Acid Catalysis: The Alumina Advantage in N-Acetylation
The use of solid-supported Lewis acids like alumina represents a significant advancement towards greener and more sustainable amide synthesis. In a continuous-flow setup, alumina has demonstrated excellent efficacy in catalyzing the N-acetylation of amines using acetonitrile as both the solvent and the acetylating agent.[2]
Causality of Catalysis: The Lewis acidic sites on the alumina surface are believed to coordinate with the nitrile group of acetonitrile. This coordination polarizes the C≡N bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by the amino group of aminoacetonitrile. The reaction proceeds through a proposed intermediate, which then rearranges to form the stable amide product. This method obviates the need for hazardous reagents like acetyl chloride or acetic anhydride.[2]
Caption: Workflow for continuous-flow N-acetylation using an alumina catalyst.
Phase-Transfer Catalysis (PTC): Bridging the Divide for Efficient Cyanation
For the cyanation of 2-chloroacetamide (Route B), phase-transfer catalysis is arguably the most powerful and industrially relevant approach.[6] This method elegantly solves the problem of mutual insolubility of an organic substrate (2-chloroacetamide in an organic solvent) and an inorganic nucleophile (potassium or sodium cyanide in an aqueous phase).
Causality of Catalysis: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat® 336, facilitates the reaction. The lipophilic cation of the catalyst pairs with the cyanide anion, extracting it from the aqueous phase into the organic phase. This "naked" cyanide anion in the organic phase is a potent nucleophile, readily displacing the chloride from 2-chloroacetamide. The catalyst cation then returns to the aqueous phase to repeat the cycle. This process allows for high reaction rates under mild, biphasic conditions.[7][9]
Caption: Mechanism of phase-transfer catalyzed cyanation of 2-chloroacetamide.
Experimental Protocols: A Practical Guide
The following protocols are provided as validated starting points for laboratory synthesis, based on established procedures for analogous transformations.
Protocol 1: Base-Mediated N-Acetylation of Aminoacetonitrile (Route A)
This protocol is adapted from standard procedures for the N-acylation of amines using acetyl chloride.[3]
-
1. Reagent Preparation: In a fume hood, dissolve aminoacetonitrile hydrochloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
2. Base Addition: Add triethylamine (2.2 eq) dropwise to the cooled solution to neutralize the hydrochloride salt and act as an acid scavenger.
-
3. Acetylation: Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0°C.
-
4. Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
5. Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
6. Purification: Purify the crude product by recrystallization or column chromatography to yield N-(Cyanomethyl)acetamide.
Protocol 2: Phase-Transfer Catalyzed Cyanation of 2-Chloroacetamide (Route B)
This protocol is based on general principles of phase-transfer catalyzed cyanation.[6][10]
-
1. Reagent Setup: In a reaction vessel equipped with a mechanical stirrer, dissolve 2-chloroacetamide (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in an organic solvent like toluene.
-
2. Cyanide Solution: Separately, prepare a solution of sodium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
3. Reaction: Add the aqueous sodium cyanide solution to the organic solution. Heat the biphasic mixture to 50-60°C with vigorous stirring to ensure efficient mixing of the two phases.
-
4. Reaction Monitoring: Monitor the disappearance of 2-chloroacetamide using Gas Chromatography (GC) or TLC. The reaction is typically complete within 3-6 hours.
-
5. Workup: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
6. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude N-(Cyanomethyl)acetamide. The product can be further purified by recrystallization.
Conclusion and Recommendations
The synthesis of N-(Cyanomethyl)acetamide can be accomplished efficiently through several catalytic routes. The optimal choice depends on the specific requirements of the synthesis:
-
For Green Chemistry and High Purity: The alumina-catalyzed continuous-flow synthesis (Route A) is an excellent choice, particularly for larger-scale production where the initial setup cost is justified. It avoids hazardous reagents and simplifies purification.[1][2]
-
For Rapid, Lab-Scale Synthesis: The base-mediated N-acetylation with acetyl chloride (Route A) offers a quick and straightforward method using common laboratory reagents, albeit with the associated hazards of acetyl chloride.[3]
-
For Industrial-Scale Production and High Yield: Phase-transfer catalysis for the cyanation of 2-chloroacetamide (Route B) is a robust, high-yielding, and scalable method that operates under mild conditions, making it highly attractive for commercial applications.[6][7]
By understanding the mechanistic underpinnings of each catalytic system, researchers and drug development professionals can make informed decisions to optimize the synthesis of this critical chemical intermediate, thereby accelerating their research and development timelines.
References
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Aminoacetonitrile. [Link]
- Google Patents. (n.d.). Process for producing amino-cyano-acetamide.
-
Ahmad, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. [Link]
-
Kutney, G. W., & Tunge, J. A. (2011). Catalytic Synthesis of Acetonitrile by Ammonolysis of Acetic Acid. Semantic Scholar. [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]
-
ResearchGate. (2022). Non-enzymatic catalytic asymmetric cyanation of acylsilanes. [Link]
-
PubMed. (2011). Phase-transfer-catalyzed asymmetric conjugate cyanation of alkylidenemalonates with KCN in the presence of a Brønsted acid additive. [Link]
-
PTC Organics, Inc. (n.d.). PTC Cyanation. [Link]
-
Royal Society of Chemistry. (2013). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
-
Encyclopedia.pub. (2023). Cyanomethylation Reaction. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
-
ResearchGate. (n.d.). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. [Link]
-
Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2007). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]
-
ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]
-
National Institutes of Health. (2021). Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Catalytic Asymmetric Cyanation Reactions. [Link]
-
National Institutes of Health. (2018). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. [Link]
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Publish Comparison Guide: Isotopic Labeling with N-(Cyanomethyl)acetamide
This guide evaluates the utility of N-(Cyanomethyl)acetamide (also known as acetamidoacetonitrile) as a strategic precursor for introducing stable isotopes (
These scaffolds are ubiquitous in drug development (e.g., Losartan, Ondansetron, kinase inhibitors). While traditional labeling methods rely on simple metabolic precursors (like Glycine or Formate), N-(Cyanomethyl)acetamide represents a "privileged intermediate" approach that offers superior regioselectivity and chemical stability.
Executive Summary & Technical Positioning
The Challenge: Synthesizing
The Solution: N-(Cyanomethyl)acetamide serves as a pre-functionalized, stable "clip" that delivers a protected amino-nitrile motif (
Comparison Matrix: Precursor Performance
| Feature | N-(Cyanomethyl)acetamide | [13C/15N]-Glycine | [13C]-Cyanide (KCN/NaCN) |
| Primary Application | Synthetic Chemistry (Heterocycles) | Metabolic Labeling / Biosynthesis | Late-Stage Cyanation |
| Regioselectivity | High (Fixed N-C-C scaffold) | Low (Scrambling common) | High (Single carbon) |
| Chemical Stability | Solid, Stable (Shelf-stable) | Stable | Unstable (HCN gas risk) |
| Toxicity Profile | Low (LD50 > 3000 mg/kg) | Non-toxic | Extreme Toxicity |
| Atom Economy | High (Direct cyclization) | Moderate (Requires decarboxylation) | High |
| Reaction Type | Cyclodehydration (e.g., Vilsmeier) | Condensation / Enzymatic | Nucleophilic Substitution |
Mechanistic Insight: The "Locked" Scaffold Advantage
The primary advantage of N-(Cyanomethyl)acetamide is its ability to bypass the unstable
Pathway Visualization (Graphviz)
The following diagram illustrates how N-(Cyanomethyl)acetamide serves as a convergent precursor for Imidazole synthesis compared to the Glycine route.
Caption: Figure 1. Comparative reaction pathways showing the direct, regiospecific cyclization of N-(Cyanomethyl)acetamide versus the potential scrambling inherent in glycine-based routes.
Detailed Experimental Protocol
Objective: Synthesis of
Phase 1: Precursor Activation
Note: This protocol assumes the use of commercially available or custom-synthesized [13C, 15N]-N-(Cyanomethyl)acetamide.
-
Reagent Setup: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq (112 mg) of labeled N-(Cyanomethyl)acetamide in anhydrous DMF (5 mL).
-
Vilsmeier Reagent Formation: In a separate vial, cool DMF (2 mL) to 0°C and add
(1.2 eq) dropwise. Stir for 30 minutes to form the Vilsmeier-Haack reagent (white precipitate may form). -
Cyclization: Cannulate the Vilsmeier reagent into the precursor solution at 0°C.
-
Causality: The electrophilic Vilsmeier reagent attacks the amide oxygen, converting it into a leaving group (chloroiminium), while simultaneously activating the nitrile carbon. This "dual activation" is critical for closing the 5-membered ring.
-
Phase 2: Ring Closure & Functionalization
-
Heating: Warm the mixture to 60°C and stir for 3 hours. The solution will turn yellow/orange, indicating the formation of the imidazole intermediate.
-
Quenching/Amination: Cool to room temperature. Add a solution of Benzylamine (1.5 eq) in DMF.
-
Self-Validating Step: Monitor by TLC (EtOAc/MeOH 9:1). The disappearance of the starting nitrile spot (
) and appearance of a highly polar fluorescent spot ( ) confirms imidazole formation.
-
-
Hydrolysis: Pour the reaction mixture into ice-cold saturated
(20 mL). Extract with Ethyl Acetate (3 x 15 mL). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Silica gel, DCM:MeOH gradient).
Expected Yield: 65-75% (significantly higher than the ~40% typical of glycine condensation methods).
Critical Analysis: Why Choose This Over Alternatives?
Alternative 1: The "Glycine Route"
-
Method: Condensation of
-Glycine with formamidine acetate. -
Flaw: This reaction requires harsh conditions (
C) which often leads to decarboxylation or scrambling of the label if multiple nitrogen sources are present. It is chemically "messy," requiring extensive HPLC purification to isolate the correct isotopologue.
Alternative 2: The "Cyanide Route" (Strecker Synthesis)
-
Method: Reacting an aldehyde with
-KCN and ammonia. -
Flaw: While atom-economical, this generates free
-amino nitriles which are unstable and toxic. Handling volatile requires specialized radiochemistry hoods. N-(Cyanomethyl)acetamide is a solid , non-volatile equivalent that retains the reactivity without the inhalation hazard.
Alternative 3: Metabolic Labeling (e.g., SILAC)
-
Method: Feeding cells with labeled amino acids.[1]
-
Flaw: Biological systems are "leaky." A labeled glycine fed to a cell will label purines, but also proteins, glutathione, and serine pools. Chemical synthesis using N-(Cyanomethyl)acetamide guarantees that only the target scaffold contains the isotope, essential for clean NMR spectra (e.g., NOE studies).
References
-
Direct Regioselective C-H Cyanation of Purines. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the introduction of cyano groups into purine scaffolds, validating the chemical reactivity of the nitrile motif in heterocycle synthesis. URL:[Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Source: National Institutes of Health (NIH) / PMC. Context: Provides the mechanistic grounding for using nitrile-functionalized precursors (TosMIC analogs) to build imidazoles, parallel to the N-(Cyanomethyl)acetamide pathway. URL:[Link]
-
Total synthesis of [15N]-labelled C6-substituted purines. Source: National Institutes of Health (NIH) / PubMed. Context: Establishes the baseline protocols for synthesizing labeled purines, against which the N-(Cyanomethyl)acetamide method is compared for efficiency. URL:[Link]
-
Domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts. Source: Royal Society of Chemistry (RSC). Context: Demonstrates the specific reactivity of the cyanomethyl group in cyclization reactions to form fused heterocycles. URL:[Link]
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. Source: ACS Publications / NIH. Context: Validates the use of amino-nitrile precursors (similar to the deacetylated form of the topic compound) in constructing complex imidazole carboxamides. URL:[Link]
Sources
Safety Operating Guide
N-(Cyanomethyl)acetamide proper disposal procedures
Proper Disposal Procedures for N-(Cyanomethyl)acetamide
Executive Summary
N-(Cyanomethyl)acetamide (CAS 1605-91-0) , also known as aceturic acid nitrile, is a functionalized organic nitrile handled as a solid hazardous waste . Due to the presence of both amide and nitrile functionalities, it poses specific risks regarding hydrolysis and toxic gas generation. Do not dispose of this compound down the drain. The only compliant and safe disposal method is thermal destruction (incineration) via a licensed hazardous waste contractor.
Chemical Safety Profile & Hazard Identification
Before initiating disposal, the waste generator must characterize the material to ensure proper segregation. Unlike simple acetamide, the cyanomethyl group adds a layer of reactivity and toxicity.
Physical & Chemical Properties Table
| Property | Specification | Operational Implication |
| CAS Number | 1605-91-0 | Unique identifier for waste manifests. |
| Physical State | Solid (Crystalline) | Requires solid waste packaging (not liquid carboys). |
| Melting Point | 73–80 °C | Remains solid under standard lab storage conditions. |
| Solubility | Soluble in water/alcohol | High Risk: Easy to accidentally wash down drains. |
| Reactivity | Nitrile hydrolysis | Critical: Releases ammonia or hydrogen cyanide (HCN) if exposed to strong acids/bases. |
Hazard Classification
-
Primary Hazard: Toxic/Irritant . Harmful if swallowed, inhaled, or absorbed through skin.
-
Secondary Hazard: Reactive . Incompatible with strong oxidizers, strong acids, and strong bases.[1]
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and potentially Hydrogen Cyanide (HCN) under oxygen-starved combustion.
Pre-Disposal Handling & Segregation
Core Directive: Segregation is the first line of defense against accidental toxic gas generation.
-
Acid Segregation: NEVER store or dispose of N-(Cyanomethyl)acetamide in the same container as acidic waste (e.g., HCl, H₂SO₄). Acidic hydrolysis of the nitrile group can liberate toxic species.
-
Oxidizer Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.
-
State Segregation: As a solid with a high melting point (73-80°C), it should be disposed of in solid waste streams , not dissolved into liquid solvent waste unless it is already part of a reaction mixture.
Disposal Workflow (Decision Logic)
The following diagram outlines the decision-making process for disposing of N-(Cyanomethyl)acetamide, ensuring compliance with RCRA and laboratory safety standards.
Caption: Decision logic for segregating and packaging N-(Cyanomethyl)acetamide based on physical state.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid or Contaminated Debris
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bucket.
-
Packaging:
-
Place the substance in a clear polyethylene bag.
-
Seal the bag with tape or a zip tie.
-
Place the sealed bag inside the HDPE container.
-
Note: Contaminated gloves, weigh boats, and paper towels should be treated as hazardous solid waste and placed in the same container.
-
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: "N-(Cyanomethyl)acetamide" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".[2]
-
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Compatibility Check: Ensure the solution is NOT acidic . If the reaction mixture is acidic, carefully neutralize it to pH 6–8 before adding it to a general organic waste container to prevent nitrile hydrolysis.
-
Container: Use a solvent safety carboy (typically white HDPE or glass for halogenated solvents).
-
Segregation: Do not mix with aqueous acid waste streams.
-
Labeling: List all solvents (e.g., "Acetonitrile 90%, N-(Cyanomethyl)acetamide 10%").
Emergency Response: Spills
In the event of a spill during handling or disposal:
-
Evacuate & Ventilate: If dust is generated, evacuate the immediate area to avoid inhalation.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P100 particulate respirator if powder is fine/airborne.
-
Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite/sand).
-
Cleanup: Scoop the material into a waste container. Do not dry sweep as this generates dust.
-
Decontamination: Wipe the area with a mild detergent solution. Collect all wipes as solid hazardous waste.
References
-
PubChem. (n.d.).[3] N-(Cyanomethyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. EPA. (2023). Hazardous Waste Characteristics: Reactivity and Toxicity. United States Environmental Protection Agency. Retrieved from [Link]
Sources
Personal protective equipment for handling N-(Cyanomethyl)acetamide
As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides a comprehensive, technically grounded plan for handling N-(Cyanomethyl)acetamide (CAS 107-91-5), also known as 2-Cyanoacetamide. The protocols herein are designed to be self-validating systems, integrating procedural steps with the scientific rationale behind them to foster a deep understanding of safe laboratory practices.
Hazard Analysis: Understanding the Risks
N-(Cyanomethyl)acetamide is a white powder that presents several health hazards upon exposure.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4).[2]
-
Causes skin irritation (Skin irritation - Category 2).[2]
-
Causes serious eye irritation (Eye irritation - Category 2).[2]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[2][3]
The primary routes of exposure are inhalation of the dust, direct skin and eye contact, and ingestion.[3][4] Understanding these hazards is the causal basis for the stringent protective measures that follow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy tailored to the specific hazards of N-(Cyanomethyl)acetamide. Engineering controls, such as a chemical fume hood, are the primary method of exposure control and must be used whenever handling this compound.[1][2]
| Protection Area | Required PPE | Specification & Rationale (The "Why") |
| Respiratory | N95 (US) or P1 (EU) Dust Mask (at minimum) | Causality: The compound is a respiratory irritant in powder form.[1][2][3] All handling of the solid, especially weighing and transferring, must occur within a certified chemical fume hood to contain dust and aerosols.[1][2] A dust mask serves as an additional precaution within the hood. For situations with inadequate ventilation, a full-facepiece respirator is necessary.[3] |
| Hands | Chemical-Resistant Gloves | Causality: The compound causes skin irritation upon contact.[2] Nitrile or neoprene gloves meeting EN 374 standards are required.[1][5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[2] |
| Eyes/Face | Safety Goggles | Causality: Direct contact can cause serious eye irritation.[2] Standard safety glasses are insufficient. Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory to provide a full seal against dust and splashes.[2][3] |
| Body | Laboratory Coat | Causality: Protects skin and personal clothing from contamination by dust or spills.[2][6] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed as a closed-loop system to minimize exposure at every stage of the process, from preparation to disposal.
Caption: Safe Handling & Disposal Workflow for N-(Cyanomethyl)acetamide.
Procedural Steps:
-
Preparation :
-
Verify Engineering Controls : Confirm that the chemical fume hood has been certified within the last year.
-
Assemble Materials : Before bringing the chemical into the hood, ensure all necessary apparatus, a designated waste container, and a spill kit are within immediate reach.
-
Don PPE : Put on all required PPE as specified in the table above.[4]
-
-
Handling (Inside Fume Hood) :
-
Aliquoting : When weighing the solid, use a spatula to gently transfer the material. Avoid pouring, which can create airborne dust.
-
Containment : Keep the chemical container tightly sealed when not actively in use.[6]
-
Awareness : Always be aware of the location of the nearest safety shower and eyewash station.[3]
-
-
Cleanup and Disposal :
-
Decontamination : Wipe down the work surface and any contaminated equipment with an appropriate solvent, followed by soap and water.
-
Waste Management : All materials that have come into contact with N-(Cyanomethyl)acetamide, including gloves, weigh paper, and paper towels, must be disposed of as hazardous chemical waste.[4]
-
Waste Segregation : Collect all solid waste in a clearly labeled, sealed container designated for "N-(Cyanomethyl)acetamide Waste".[1][2] Do not mix with other waste streams.
-
Hygiene : After removing your PPE, wash your hands thoroughly with soap and water.[1][2][6]
-
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][3][4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3][4]
-
Spill :
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., clay or diatomaceous earth).[6]
-
Carefully sweep the material into a designated hazardous waste container without creating dust.[1][2]
-
Decontaminate the spill area thoroughly.
-
By adhering to this comprehensive guide, you establish a robust safety system that protects you and your colleagues, ensuring the integrity and success of your research.
References
- Vertex AI Search. (n.d.). Material Safety Data Sheet - Cyanoacetamide 98%.
- TCI Chemicals. (2025, July 16). Safety Data Sheet.
- Loba Chemie. (2016, May 25). CYANOACETAMIDE FOR SYNTHESIS MSDS.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment.
- U.S. Environmental Protection Agency. (n.d.). Acetamide.
- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
- Penta. (2023, March 30). Acetamide - Safety Data Sheet.
- Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 65972.
- CDH Fine Chemical. (n.d.). Cyanoacetamide CAS No 107-91-5 Material Safety Data Sheet SDS/MSDS.
- New England Biolabs. (2023, December 19). Safety Data Sheet for Acetamide Solution (100X) (B9018) CAE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
